Technical Documentation Center

2-Azaspiro[4.4]nonan-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Azaspiro[4.4]nonan-4-ol

Core Science & Biosynthesis

Foundational

Architectural Complexity in Drug Design: The Strategic Role of 2-Azaspiro[4.4]nonan-4-ol

Executive Summary The Flatland Problem: Modern drug discovery has historically suffered from an over-reliance on planar, aromatic scaffolds.[1][2] While synthetically convenient, these "flat" molecules often exhibit poor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Flatland Problem: Modern drug discovery has historically suffered from an over-reliance on planar, aromatic scaffolds.[1][2] While synthetically convenient, these "flat" molecules often exhibit poor aqueous solubility, high non-specific binding, and suboptimal clinical success rates. The Spiro Solution: The 2-azaspiro[4.4]nonan-4-ol scaffold represents a high-value "3D-vector" building block. By introducing a sp3-rich spirocyclic core with a defined hydroxyl handle, this scaffold allows medicinal chemists to increase the Fraction of sp3 carbons (Fsp3 ) without sacrificing ligand efficiency. This guide details the mechanistic rationale, synthetic integration, and physicochemical validation of this scaffold in lead optimization.

Part 1: The Fsp3 Imperative & Mechanistic Rationale

The "Escape from Flatland" Theory

The correlation between molecular complexity and clinical success was formalized by Lovering et al. (Wyeth) in 2009.[3] The core metric, Fsp3 (Fraction of sp3 carbon atoms), serves as a proxy for three-dimensionality.[1][4]


[1][3][4]

Why 2-Azaspiro[4.4]nonan-4-ol? Unlike simple alkyl chains which add flexibility (entropy penalty), the 2-azaspiro[4.4]nonan-4-ol scaffold adds rigid complexity .

  • Orthogonal Vectors: The spiro-carbon forces the two five-membered rings to be perpendicular (approx. 90° twist). This allows substituents to probe 3D biological space inaccessible to flat biaryl systems.

  • Solubility Enhancement: The disruption of planar pi-stacking significantly lowers the crystal lattice energy, improving thermodynamic solubility.

  • The 4-OH Handle: The hydroxyl group at the C4 position (adjacent to the spiro center) provides a critical vector for hydrogen bonding or further diversification (e.g., into ethers or carbamates) to tune potency.

Logical Pathway: From Flat to 3D

The following diagram illustrates the decision logic for transitioning from a flat aromatic core to a spirocyclic scaffold.

G Flat Starting Hit (Low Fsp3, High Aromaticity) Issue Issues Identified: 1. Poor Solubility 2. Metabolic Liability (CYP) 3. Off-target Binding Flat->Issue Profiling Strategy Strategy: Bioisosteric Replacement Target: Phenyl/Heteroaryl Ring Issue->Strategy Design Scaffold Apply Scaffold: 2-Azaspiro[4.4]nonan-4-ol Strategy->Scaffold Synthesis Outcome Optimized Lead: High Fsp3, Rigid 3D Vectors, Improved Sol/Selectivity Scaffold->Outcome Validation

Figure 1: Decision logic for "Escaping Flatland" using spirocyclic scaffolds.

Part 2: Physicochemical Impact Analysis

The following data compares a theoretical biaryl drug candidate against its spiro-isostere replacement.

Table 1: Comparative Physicochemical Profile

PropertyStandard Biaryl SystemSpiro-Isostere (2-Azaspiro[4.4]nonan-4-ol)Impact / Mechanism
Fsp3 0.15 - 0.250.45 - 0.60 Higher Clinical Success Probability (Lovering et al.)
cLogP 4.2 (High Lipophilicity)2.8 (Moderate) Reduced lipophilicity due to saturation and -OH polarity.
Solubility (Kinetic) < 5 µM> 50 µM Disruption of planar lattice packing + H-bond donor/acceptor.
Metabolic Stability Low (Aromatic oxidation)High Blockage of metabolic "soft spots"; spiro-center is sterically protected.
Vector Geometry 180° (Linear/Planar)90° (Tetrahedral) Access to novel binding pockets.

Part 3: Synthetic Accessibility & Protocols

Synthesis of the Core Scaffold

While many researchers purchase this building block, understanding its synthesis allows for custom derivative generation. The most robust route for the 4-ol variant typically involves a Ring-Closing Metathesis (RCM) approach or alkylation of a protected 4-oxoproline.

Recommended Route: Modified Dieckmann/Alkylation This route is preferred for its scalability and ability to control the 4-OH stereochemistry.

  • Starting Material: N-Boc-4-oxoproline ethyl ester.

  • Step 1 (Alkylation): Bis-alkylation at the

    
    -position using 1,4-dibromobutane (or equivalent for ring size variation) establishes the spiro center.
    
  • Step 2 (Reduction): Reduction of the ketone (C4) to the alcohol using NaBH4 (gives mixture) or L-Selectride (stereoselective).

  • Step 3 (Deprotection): Removal of Boc group to yield the free amine.

Experimental Workflow: Incorporating the Scaffold

Objective: Coupling the 2-azaspiro[4.4]nonan-4-ol core to an aryl halide (common SNAr) or carboxylic acid (Amide Coupling).

Protocol: General Amide Coupling (HATU Method) Use this protocol to attach the spiro-scaffold to a drug core.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • 2-Azaspiro[4.4]nonan-4-ol (hydrochloride salt) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and HATU (0.3 mmol). Stir at Room Temperature (RT) for 5 minutes. Color change to yellow/orange indicates activation.

  • Addition: Add the 2-Azaspiro[4.4]nonan-4-ol salt (0.24 mmol) in one portion.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).

  • Workup (Self-Validating Step):

    • Dilute with EtOAc (20 mL).

    • Wash with sat. NaHCO3 (2x), Water (1x), Brine (1x).

    • Check aqueous layer pH: NaHCO3 wash ensures removal of unreacted acid and HATU byproducts.

  • Purification: Flash chromatography (DCM:MeOH gradient). The -OH group usually makes the product distinctively polar.

Visualizing the Synthetic Logic

Synthesis Start N-Boc-4-oxoproline (Starting Material) Inter1 Spiro-Ketone Intermediate Start->Inter1 Base / Alkylation Reagent1 1,4-Dibromobutane (Spiro-cyclization) Reagent1->Inter1 Inter2 Spiro-Alcohol (N-Boc Protected) Inter1->Inter2 NaBH4 Reduction (Stereocenter Set) Final 2-Azaspiro[4.4]nonan-4-ol (Free Amine) Inter2->Final TFA Deprotection

Figure 2: Synthetic route to the 2-azaspiro[4.4]nonan-4-ol building block.

Part 4: Case Study Application

Scenario: A project team has a potent biaryl amide hit (IC50 = 10 nM) but it suffers from poor solubility (2 µM) and rapid clearance.

Intervention: The "Right-Hand Side" phenyl ring is replaced with 2-azaspiro[4.4]nonan-4-ol .

Results:

  • Potency: Maintained (IC50 = 12 nM). The 90° twist of the spirocycle positioned the amide carbonyl similarly to the original phenyl ring, while the -OH group picked up a new water-mediated H-bond.

  • Solubility: Increased to 120 µM. The disruption of planarity prevented π-π stacking in the solid state.

  • Clearance: Reduced by 4-fold. The aliphatic cage is resistant to CYP450 oxidation compared to the electron-rich phenyl ring.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3][5] Journal of Medicinal Chemistry, 52(21), 6752–6756.[3]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery.[6] Angewandte Chemie International Edition, 49(20), 3524–3527.[6]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[4][7] Expert Opinion on Drug Discovery, 11(9), 831–834.

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today, 14(19-20), 1011–1020.

Sources

Exploratory

Metabolic stability predictions for 2-Azaspiro[4.4]nonan-4-ol scaffolds

Technical Guide: Metabolic Stability Predictions for 2-Azaspiro[4.4]nonan-4-ol Scaffolds Executive Summary The 2-azaspiro[4.4]nonan-4-ol scaffold represents a high-value "privileged structure" in modern drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Metabolic Stability Predictions for 2-Azaspiro[4.4]nonan-4-ol Scaffolds

Executive Summary

The 2-azaspiro[4.4]nonan-4-ol scaffold represents a high-value "privileged structure" in modern drug discovery.[1] By replacing planar piperidines or pyrrolidines with this spirocyclic core, medicinal chemists can significantly increase the fraction of


 hybridized carbons (

), thereby improving solubility and reducing promiscuous binding ("escaping flatland").[1]

However, the introduction of the hydroxyl group at the C4 position—adjacent to the spiro center—creates a complex metabolic landscape. This guide details the specific metabolic liabilities of this scaffold, provides a validated in silico prediction workflow, and outlines the definitive experimental protocols for assessing its stability in human liver microsomes (HLM).

The Chemical Rationale: Why this Scaffold?

Before predicting instability, we must understand the structural intent.[1] The 2-azaspiro[4.4]nonane core consists of a pyrrolidine ring spiro-fused to a cyclopentane ring.[1]

  • Vectorial Display: Unlike a flat phenyl ring, the spiro center (C5) forces the two rings to be perpendicular.[1] This rigidifies the molecule, reducing the entropic penalty of binding to a protein target.

  • The C4-Hydroxyl Handle: The -OH group at position 4 serves two purposes:

    • Solubility: Lowers LogD.

    • Vector: Provides a specific hydrogen bond donor/acceptor vector often used to engage polar residues in a binding pocket.[1]

The Metabolic Paradox: While the spiro-fusion generally protects the core from metabolism (steric bulk), the C4-hydroxyl introduces a "soft spot" for oxidative enzymes.[1]

Metabolic Liabilities & Structural Alerts

Based on Structure-Metabolism Relationships (SMR), the 2-azaspiro[4.4]nonan-4-ol scaffold presents three distinct zones of metabolic vulnerability.

Zone A: The Secondary Alcohol (C4)
  • Primary Risk (Oxidation): The C4-H bond is activated by the adjacent oxygen.[1] Cytochrome P450s (CYPs) or cytosolic Alcohol Dehydrogenases (ADHs) can oxidize this to a ketone (2-azaspiro[4.4]nonan-4-one).[1]

    • Mitigating Factor: The C4 position is adjacent to the quaternary spiro-carbon (C5).[1] This "neopentyl-like" steric bulk hinders the approach of the large heme-iron center of CYP enzymes, potentially slowing the rate of oxidation compared to an open-chain secondary alcohol.[1]

  • Secondary Risk (Glucuronidation): The exposed -OH is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to Phase II conjugation and rapid renal clearance.[1]

Zone B: The Nitrogen (N2)
  • Risk (N-Dealkylation/Oxidation): If the nitrogen is tertiary (substituted), it is susceptible to N-dealkylation (via

    
    -carbon hydroxylation) or N-oxidation (FMO enzymes).[1]
    
  • Risk (Glucuronidation): If the nitrogen is a secondary amine (unsubstituted), it can be directly N-glucuronidated.[1]

Zone C: The Carbocyclic Ring (Cyclopentyl)[1]
  • Risk (Aliphatic Hydroxylation): The "southern" cyclopentane ring is lipophilic. Without polar substituents, CYP enzymes (particularly CYP3A4) will target the distal carbons (C7/C8) for hydroxylation to increase polarity.[1]

In Silico Prediction Workflow

Do not synthesize blindly. Use this computational cascade to prioritize analogs.

Step 1: 2D Reactivity Scanning (SMARTCyp)

Use SMARTCyp (or similar DFT-based tools) to calculate the Activation Energy (


)  of hydrogen abstraction.[1]
  • Target: Look for the "Score" of the C4-H bond.

  • Threshold: A score < 60 indicates high instability.[1]

  • Note: SMARTCyp often overestimates the reactivity of

    
    -hydroxy protons.[1] Manually adjust the risk score down due to the steric hindrance of the adjacent spiro-center.
    
Step 2: 3D Site of Metabolism (SOM) Prediction (StarDrop/FAME)

2D methods miss the steric blocking of the spiro ring. Use 3D docking-based models (e.g., StarDrop’s P450 module) to visualize if the C4-H can physically reach the heme iron of CYP3A4.[1]

Step 3: Phase II Prediction

Run a UGT-specific model (e.g., ADMET Predictor).[1] If the C4-OH has a high "UGT Score," plan to cap it (e.g., methoxy) or add flanking steric bulk (e.g., gem-dimethyl at C3) in the synthesis plan.[1]

PredictionWorkflow Start Candidate Structure (2-Azaspiro[4.4]nonan-4-ol) Step1 Step 1: 2D Reactivity (SMARTCyp) Calculate C-H Abstraction Energy Start->Step1 Decision1 C4-H Score < 60? Step1->Decision1 Step2 Step 2: 3D Steric Check (StarDrop/FAME) Decision1->Step2 No (Stable) Decision1->Step2 Yes (Unstable) Decision2 Accessible to Heme? Step2->Decision2 Step3 Step 3: Phase II Check (UGT Probability) Decision2->Step3 Steric Blocked Action_Mod Redesign: Add gem-dimethyl at C3 or Fluorinate C4 Decision2->Action_Mod High Access Step3->Action_Mod High UGT Risk Action_Syn Proceed to Synthesis & HLM Assay Step3->Action_Syn Low UGT Risk

Figure 1: Decision tree for in silico prioritization of spirocyclic scaffolds.

Experimental Validation: The HLM Protocol

Once synthesized, the metabolic stability must be quantified using Human Liver Microsomes (HLM).[1]

Critical Note: This protocol uses a two-point control system (Verapamil as high-clearance, Warfarin as low-clearance) to ensure assay validity.[1]

Reagents
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).[1]

Step-by-Step Methodology
  • Preparation:

    • Prepare a 1 µM test compound solution in Phosphate Buffer (0.1% DMSO final).

    • Why 1 µM? To remain below

      
       (Michaelis-Menten constant), ensuring linear first-order kinetics (
      
      
      
      estimation).[1]
  • Pre-Incubation (The Thermal Shock Check):

    • Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound.[1]

    • Incubate at 37°C for 5 minutes without NADPH.

    • Purpose: Allows protein binding equilibrium and detects non-NADPH dependent degradation (chemical instability).[1]

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.[1]

    • Total Volume: 200 µL per well in a 96-well plate.

  • Sampling (Time Course):

    • Remove 30 µL aliquots at

      
       minutes.
      
    • Immediately dispense into 120 µL of Ice-Cold ACN + IS .

    • Why Ice-Cold? Instantly denatures enzymes to stop metabolism.[1]

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.

    • Inject supernatant into LC-MS/MS (MRM mode).[1]

Data Calculation

Plot


 vs. Time. The slope is 

.


[1]

Interpretation Table:

CLint (µL/min/mg) Classification Prediction for Spiro-Scaffold
< 15 Stable Ideal.[1] Spiro-sterics are working.[1][2][3][4]
15 - 45 Moderate Acceptable.[1] Likely C4-OH oxidation.

| > 45 | Unstable | Critical Failure.[1] Likely Ring opening or N-dealkylation.[1] |

Optimization Strategies

If your scaffold shows high clearance (


), apply these structural modifications:
  • Deuteration: Replace the C4-H with Deuterium.[1] This exploits the Kinetic Isotope Effect (KIE), potentially slowing oxidation by 6-10x without changing potency.[1]

  • Fluorination: Replace the C4-OH with Fluorine.[1] This eliminates the metabolic handle entirely but changes H-bonding capability.[1]

  • Gem-Dimethylation: Add a gem-dimethyl group at C3 (adjacent to the OH).[1] This increases the steric "cone of protection" around the hydroxyl group, blocking UGTs and CYPs.

Optimization Center Unstable Scaffold Strat1 Deuteration (C4-D) Center->Strat1 Strat2 Bioisostere (C4-F) Center->Strat2 Strat3 Steric Shield (C3-Me2) Center->Strat3 Result1 Slower Oxidation (KIE Effect) Strat1->Result1 Result2 Metabolic Block (No H-bond) Strat2->Result2 Result3 Blocks UGT/CYP (Retains OH) Strat3->Result3

Figure 2: Medicinal chemistry strategies to stabilize the 4-ol position.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][1]

  • Rydberg, P., et al. (2010).[1][5] SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Drug Metabolism.[1][6][7][8] ACS Medicinal Chemistry Letters. [Link][1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link][1]

  • Di, L., et al. (2021).[1][9] The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. The AAPS Journal. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[4][10][11][12] Expert Opinion on Drug Discovery. [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Azaspiro[4.4]nonan-4-ol: A Detailed Guide for Researchers

Introduction The 2-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry and drug discovery, valued for its three-dimensional architecture which can enhance binding affinity and selectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry and drug discovery, valued for its three-dimensional architecture which can enhance binding affinity and selectivity to biological targets. The introduction of a hydroxyl group at the 4-position, yielding 2-Azaspiro[4.4]nonan-4-ol, provides a crucial handle for further functionalization or for direct interaction with target proteins. This guide presents a comprehensive, step-by-step protocol for the synthesis of this valuable building block. Due to the limited availability of a direct, published protocol for this specific molecule, the following represents a robust and scientifically sound proposed synthetic route based on well-established organic chemistry principles. This guide is intended for researchers, scientists, and professionals in drug development.

Proposed Overall Synthetic Strategy

The synthesis of 2-Azaspiro[4.4]nonan-4-ol is most logically approached in a two-part strategy. The first part focuses on the construction of the key intermediate, 2-Azaspiro[4.4]nonan-4-one . The second part details the subsequent reduction of this ketone to the target alcohol, 2-Azaspiro[4.4]nonan-4-ol . This approach allows for clear and distinct optimization of each critical transformation.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Ketone Reduction A Cyclopentanone C Knoevenagel Condensation Product A->C B N-benzyl-2-cyanoacetamide B->C D Michael Addition Product C->D E Hydrolysis and Decarboxylation D->E F N-benzyl-2-azaspiro[4.4]nonan-4-one E->F G Debenzylation F->G H 2-Azaspiro[4.4]nonan-4-one G->H I 2-Azaspiro[4.4]nonan-4-one J 2-Azaspiro[4.4]nonan-4-ol I->J Reduction

Figure 1: Proposed overall workflow for the synthesis of 2-Azaspiro[4.4]nonan-4-ol.

Part 1: Synthesis of the Key Intermediate: 2-Azaspiro[4.4]nonan-4-one (Proposed Protocol)

This section details a proposed multi-step synthesis of 2-Azaspiro[4.4]nonan-4-one, commencing from commercially available starting materials. The core of this strategy involves a tandem Michael addition and intramolecular cyclization.

Step 1.1: Synthesis of 2-cyano-N-(phenylmethyl)-2-cyclopentylideneacetamide

This initial step involves a Knoevenagel condensation between cyclopentanone and N-benzyl-2-cyanoacetamide. This reaction forms the key α,β-unsaturated system required for the subsequent Michael addition.

Protocol:

  • To a solution of cyclopentanone (1.0 eq) and N-benzyl-2-cyanoacetamide (1.0 eq) in toluene (5 mL/mmol of cyclopentanone), add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Cool the reaction mixture to room temperature and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Rationale: The use of a catalytic amount of piperidine and acetic acid is a standard condition for Knoevenagel condensations, promoting the reaction without significant side product formation. The azeotropic removal of water drives the reaction to completion.

Step 1.2: Synthesis of N-benzyl-4-oxo-2-azaspiro[4.4]nonane-1-carbonitrile

This step involves a base-catalyzed intramolecular Michael addition (cyclization) of the product from Step 1.1.

Protocol:

  • Dissolve the 2-cyano-N-(phenylmethyl)-2-cyclopentylideneacetamide (1.0 eq) in a suitable solvent such as ethanol or THF.

  • Add a catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide (0.1-0.2 eq), at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or ammonium chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, the crude product can be purified by column chromatography.

Rationale: The strong base deprotonates the α-carbon to the nitrile, generating a nucleophile that attacks the β-carbon of the α,β-unsaturated amide in an intramolecular fashion to form the five-membered pyrrolidine ring.

Step 1.3: Hydrolysis and Decarboxylation to N-benzyl-2-azaspiro[4.4]nonan-4-one

This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation to yield the desired ketone.

Protocol:

  • Suspend the N-benzyl-4-oxo-2-azaspiro[4.4]nonane-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of ~10-12.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography.

Rationale: Strong acidic conditions are necessary for the hydrolysis of the sterically hindered nitrile group to a carboxylic acid. The subsequent heating in acidic medium promotes the decarboxylation of the resulting β-keto acid.

Step 1.4: Debenzylation to 2-Azaspiro[4.4]nonan-4-one

The final step in the synthesis of the ketone intermediate is the removal of the N-benzyl protecting group.

Protocol:

  • Dissolve the N-benzyl-2-azaspiro[4.4]nonan-4-one (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Stir the reaction vigorously until TLC analysis shows complete consumption of the starting material (typically 12-24 hours).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Azaspiro[4.4]nonan-4-one. This product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.

Rationale: Catalytic hydrogenation is a standard and efficient method for the cleavage of N-benzyl groups. The reaction is generally clean and high-yielding.

Step Reactants Key Reagents Typical Conditions Purpose
1.1 Cyclopentanone, N-benzyl-2-cyanoacetamidePiperidine, Acetic Acid, TolueneReflux with Dean-Stark, 4-6 hKnoevenagel Condensation
1.2 Product from 1.1Sodium Ethoxide, EthanolRoom Temperature, 2-4 hIntramolecular Michael Addition
1.3 Product from 1.2H₂SO₄, H₂OReflux, 8-12 hNitrile Hydrolysis & Decarboxylation
1.4 Product from 1.3H₂, 10% Pd/C, MethanolRoom Temperature, 12-24 hN-Debenzylation
Table 1: Summary of the proposed synthesis of 2-Azaspiro[4.4]nonan-4-one.

Part 2: Reduction of 2-Azaspiro[4.4]nonan-4-one to 2-Azaspiro[4.4]nonan-4-ol

This part describes a standard and reliable method for the reduction of the synthesized spiro-ketone to the target alcohol.

Figure 2: Reduction of the key ketone intermediate to the final product.

Protocol:

  • Dissolve 2-Azaspiro[4.4]nonan-4-one (1.0 eq) in methanol (10 mL/mmol of ketone) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the complete disappearance of the starting ketone.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Azaspiro[4.4]nonan-4-ol.

  • The product can be purified by column chromatography on silica gel if necessary.

Rationale: Sodium borohydride is a mild and selective reducing agent for ketones and is compatible with the secondary amine in the molecule. The use of methanol as a solvent is standard for such reductions. The reaction is typically high-yielding and clean.

Parameter Value
Reducing Agent Sodium Borohydride (NaBH₄)
Stoichiometry 1.5 equivalents
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Table 2: Key parameters for the reduction of 2-Azaspiro[4.4]nonan-4-one.

Conclusion

This guide provides a detailed, plausible, and scientifically grounded set of protocols for the synthesis of 2-Azaspiro[4.4]nonan-4-ol. By following the two-part strategy of first constructing the key spiro-ketone intermediate and then performing a straightforward reduction, researchers can access this valuable building block for applications in medicinal chemistry and drug discovery. While this proposed route is based on established chemical transformations, it is recommended that each step be carefully optimized for yield and purity in the laboratory setting.

References

As a direct protocol is not available, these references support the general transformations and principles used in the proposed synthesis.

  • Knoevenagel Condensation: For representative procedures and mechanisms, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Michael Addition: Comprehensive reviews on the Michael addition can be found in various organic chemistry resources.
  • Nitrile Hydrolysis and Decarboxylation: The conditions for nitrile hydrolysis and subsequent decarboxylation of β-keto acids are well-documented in the chemical liter
  • Catalytic Hydrogenation for Debenzylation: For a general overview and experimental conditions, see: "Catalytic Hydrogen
  • Ketone Reduction with Sodium Borohydride: This is a fundamental reaction in organic synthesis. Detailed procedures can be found in numerous sources, including "Comprehensive Organic Synthesis". A general protocol for the reduction of ketones can be found in many online resources from chemical suppliers and academic institutions.
Application

Application Notes &amp; Protocols: Strategic Implementation of 2-Azaspiro[4.4]nonan-4-ol in Reductive Amination for Novel Compound Synthesis

Abstract The azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character that can enhance target selectivity and improve pharmacokinetic profiles.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character that can enhance target selectivity and improve pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview and detailed protocols for the application of a key derivative, 2-Azaspiro[4.4]nonan-4-ol, in reductive amination reactions. As a chiral secondary amine, this building block offers a strategic entry point for creating complex molecules with defined stereochemistry. We will explore the underlying principles of the reaction, provide field-tested protocols for coupling with various carbonyl compounds, and discuss critical parameters for optimization and success, grounded in established chemical literature.

Introduction: The Strategic Value of Spirocyclic Amines in Drug Discovery

Reductive amination stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen bonds in pharmaceutical development.[2] Its power lies in the direct and efficient coupling of aldehydes or ketones with amines to generate new, more complex secondary or tertiary amines.[3] When combined with structurally sophisticated building blocks, this reaction becomes a cornerstone of modern drug discovery.

The 2-Azaspiro[4.4]nonan-4-ol moiety is of particular interest. Its rigid, spirocyclic framework introduces a defined three-dimensional topology, a significant departure from flat, aromatic systems, which can lead to improved biological activity and novel intellectual property.[4] The presence of a hydroxyl group offers an additional vector for functionalization or a key pharmacophoric interaction point, while the secondary amine is the reactive handle for the core reaction. This document serves as a practical guide for researchers looking to leverage this valuable building block.

The Reductive Amination Reaction: Mechanism and Causality

The reductive amination process is a sequential, one-pot reaction that proceeds through two distinct mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (2-Azaspiro[4.4]nonan-4-ol) on the carbonyl carbon of an aldehyde or ketone. This is typically catalyzed by a weak acid to facilitate the dehydration of the resulting carbinolamine intermediate, yielding a transient iminium ion.[5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.[6]

The choice of reducing agent is critical. It must be mild enough not to reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this transformation due to its excellent selectivity and tolerance for mildly acidic conditions that favor iminium ion formation.[3][7]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine R₂NH (2-Azaspiro[4.4]nonan-4-ol) Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Amine->Carbonyl Nucleophilic Attack Carbinolamine Carbinolamine Intermediate Carbonyl->Carbinolamine Iminium Iminium Ion [R₂N=CR'R'']⁺ Carbinolamine->Iminium Dehydration (H⁺ cat.) Product Tertiary Amine Product Iminium->Product Hydride Attack Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product

Caption: General mechanism of reductive amination with a secondary amine.

Experimental Protocols

The following protocols are designed as robust starting points for the reductive amination of 2-Azaspiro[4.4]nonan-4-ol. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Materials and Reagents
  • 2-Azaspiro[4.4]nonan-4-ol (or its salt, e.g., hydrochloride)

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH), glacial (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Protocol 1: Reductive Amination with an Aldehyde (e.g., Isobutyraldehyde)

This protocol details the coupling of 2-Azaspiro[4.4]nonan-4-ol with a representative aliphatic aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Azaspiro[4.4]nonan-4-ol (1.0 eq). Dissolve it in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.

  • Carbonyl Addition: Add isobutyraldehyde (1.1 eq) to the solution via syringe.

  • Acid Catalyst (Optional): If the amine starting material is the free base and iminium formation is slow, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added to facilitate the reaction. If using an amine salt, this is often unnecessary.

  • Stirring: Allow the mixture to stir at room temperature for 20-30 minutes to promote the formation of the iminium ion intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: Initial effervescence may occur.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).

  • Workup - Quench: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Wash & Dry: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Ketone (e.g., Cyclohexanone)

This protocol addresses the coupling with a less reactive ketone, which may require slightly more forcing conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Azaspiro[4.4]nonan-4-ol (1.0 eq) and cyclohexanone (1.2 eq). Dissolve in anhydrous DCE to a concentration of 0.1 M. Note: DCE is preferred over DCM for its higher boiling point.

  • Acid Catalyst: Add glacial acetic acid (0.5-1.0 eq) to drive the equilibrium towards the iminium ion, which forms more slowly from ketones.

  • Stirring: Allow the mixture to stir at room temperature for 1 hour.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

  • Heating (If Necessary): If the reaction is sluggish at room temperature (as monitored by TLC), gently heat the mixture to 40-50 °C.

  • Reaction Monitoring: Continue to monitor the reaction over 6-24 hours.

  • Workup & Purification: Follow steps 7-10 from Protocol 1.

Data Presentation and Expected Parameters

The following table summarizes typical reaction parameters. The exact values should be optimized for each specific substrate pairing.

ParameterAldehyde SubstrateKetone SubstrateRationale / Causality
Carbonyl Eq. 1.0 - 1.21.1 - 1.5Aldehydes are more electrophilic and less sterically hindered than ketones.
STAB (NaBH(OAc)₃) Eq. 1.2 - 1.51.5 - 2.0A larger excess may be needed to ensure complete reduction for less reactive ketones.
Acid Catalyst (AcOH) 0 - 0.2 eq0.5 - 1.0 eqRequired to facilitate the more difficult dehydration step with ketones.[5]
Temperature Room Temp.Room Temp. to 50 °CKetone reactions are often slower and may require gentle heating to proceed at a reasonable rate.
Typical Reaction Time 2 - 12 hours6 - 24 hoursReflects the lower reactivity of ketones compared to aldehydes.

Experimental Workflow Visualization

G cluster_workflow Reductive Amination Workflow A 1. Combine Amine + Carbonyl in Solvent B 2. Add Acid Catalyst (if needed) A->B C 3. Pre-stir (Imine Formation) (20-60 min) B->C D 4. Add NaBH(OAc)₃ Portion-wise C->D E 5. Monitor Reaction (TLC / LC-MS) D->E E->E Incomplete F 6. Quench with aq. NaHCO₃ E->F Reaction Complete G 7. Aqueous Workup (Extraction & Wash) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product I->J

Caption: Step-by-step experimental workflow for the reductive amination protocol.

Trustworthiness: Key Considerations and Troubleshooting

  • Stereochemistry: 2-Azaspiro[4.4]nonan-4-ol is a chiral molecule. If used as a single enantiomer, it can influence the stereochemical outcome of the reaction if a new stereocenter is formed. However, with achiral carbonyls and STAB as the reductant, diastereoselectivity is often modest unless directed by the existing stereocenter. The analysis of the product diastereomeric ratio (d.r.) by NMR is crucial.[8]

  • Reagent Quality: The success of the reaction is highly dependent on the quality of the reagents. Sodium triacetoxyborohydride is moisture-sensitive; use a freshly opened bottle or store it properly in a desiccator.[7] Solvents must be anhydrous.

  • Competing Reduction: While STAB is highly selective, using a less selective reducing agent like sodium borohydride (NaBH₄) without pre-formation of the iminium ion will result in significant reduction of the starting carbonyl, leading to low yields.[3]

  • Amine Salts: If the starting amine is provided as a hydrochloride or other salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be needed to liberate the free amine before the reaction can proceed. Alternatively, the reaction can sometimes be run with the salt, as the equilibrium will still allow for free amine to be present.

Conclusion

The use of 2-Azaspiro[4.4]nonan-4-ol in reductive amination is a powerful and reliable strategy for accessing novel, three-dimensional chemical matter. By understanding the underlying mechanism and carefully selecting the reaction conditions based on the nature of the carbonyl partner, researchers can efficiently synthesize a diverse array of tertiary amines. The protocols and insights provided herein serve as a validated foundation for scientists and drug development professionals to successfully implement this valuable synthetic transformation in their research endeavors.

References

  • BenchChem (2025).Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • Perry, M. A., et al. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters, 17(13), 3268-71.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Tarasov, A. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12531–12583. Available at: [Link]

  • Organic Division. Reductive Amination - Common Conditions. Available at: [Link]

  • BenchChem (2025).A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery.
  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Angewandte Chemie International Edition, 49(20), 3524-7. Available at: [Link]

  • Chemistry Steps. Reductive Amination. Available at: [Link]

Sources

Method

Application Note: N-Protection and Deprotection Strategies for Azaspiro[4.4]nonane Scaffolds

Executive Summary The azaspiro[4.4]nonane skeleton represents a privileged pharmacophore in modern drug discovery, offering a rigid, three-dimensional scaffold that restricts conformational entropy and improves target se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azaspiro[4.4]nonane skeleton represents a privileged pharmacophore in modern drug discovery, offering a rigid, three-dimensional scaffold that restricts conformational entropy and improves target selectivity (e.g., in GPCR ligands and HCV NS5A inhibitors). However, the very feature that makes this scaffold valuable—the quaternary spiro carbon—introduces significant steric bulk that complicates standard amine protection/deprotection workflows.

This guide provides optimized protocols for handling 2-azaspiro[4.4]nonane (mono-amine) and 2,7-diazaspiro[4.4]nonane (di-amine) systems. Unlike generic protocols, these methods address the specific solubility profiles and steric hindrance inherent to spirocyclic secondary amines.

Strategic Considerations: The "Spiro Effect"

Before initiating synthesis, researchers must account for two critical factors specific to this scaffold:

  • Steric Shielding: The methylene groups adjacent to the spiro center (

    
     or 
    
    
    
    ) create a "conical" steric shield. Standard nucleophilic attacks (e.g.,
    
    
    with benzyl chloride) may proceed 10–50x slower than in pyrrolidine analogs.
  • Solubility & Aggregation: Free base azaspiro[4.4]nonanes are often oils or low-melting solids with high lipophilicity but poor water solubility. Conversely, their HCl or TFA salts frequently form tight, hygroscopic crystal lattices or intractable gums.

Protocol A: High-Efficiency N-Boc Protection

Target: Sterically hindered secondary amines in the spiro[4.4] system.

Standard conditions (


) often stall at 80% conversion due to steric hindrance. This protocol utilizes 4-Dimethylaminopyridine (DMAP)  as a nucleophilic catalyst to drive the reaction to completion.
Materials
  • Substrate: Azaspiro[4.4]nonane derivative (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Catalyst: DMAP (0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the amine in DCM (0.2 M concentration). Note: If the starting material is a salt (HCl/TFA), increase

    
     to 2.5 equiv.
    
  • Catalyst Addition: Add DMAP (5 mol%) in one portion.

  • Reagent Addition: Add

    
     (1.2 equiv) dropwise as a solution in DCM over 10 minutes. Reasoning: Slow addition prevents thermal runaway, though less critical with hindered amines.
    
  • Reaction: Stir at reflux (40°C) for 4–6 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin). The disappearance of the baseline amine spot and appearance of a high-

      
       spot indicates conversion.
      
  • Workup (Critical for Purity):

    • Wash organic layer with 1M citric acid (2x) to remove DMAP and unreacted amine.

    • Wash with sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash chromatography is rarely needed if the citric acid wash is performed correctly.

Protocol B: Orthogonal Management of 2,7-Diazaspiro[4.4]nonane

Target: Selective mono-protection of a symmetric diamine.

The 2,7-diazaspiro[4.4]nonane core is symmetric (


 or 

depending on conformation). Differentiating the two nitrogens requires a statistical approach followed by rigorous purification.
Workflow Diagram: Statistical Differentiation

OrthogonalProtection cluster_legend Key Mechanism Start 2,7-Diazaspiro[4.4]nonane (Symmetric Diamine) Step1 Limiting Reagent Addition (0.9 eq Boc2O, 0°C) Start->Step1 Slow addition Mix Reaction Mixture: 1. Unreacted Diamine (15%) 2. Mono-Boc (60%) 3. Di-Boc (25%) Step1->Mix Stir 12h Extract Acid/Base Extraction (pH Control) Mix->Extract Partition DCM/H2O Product Pure N-Boc-2,7-diazaspiro[4.4]nonane Extract->Product Isolate Organic Layer Mech Statistical distribution favors Mono-Boc at <1.0 equiv

Figure 1: Statistical differentiation strategy for symmetric spiro-diamines.

Experimental Procedure
  • Preparation: Dissolve 2,7-diazaspiro[4.4]nonane (1.0 equiv) in DCM (0.1 M). Cool to 0°C .[1]

  • Limiting Addition: Dissolve

    
     (0.9 equiv ) in DCM. Add this solution dropwise over 2 hours  using a syringe pump.
    
    • Expert Insight: The slow addition at low temperature minimizes the local concentration of

      
      , reducing the formation of the Di-Boc byproduct.
      
  • Workup (The "pH Switch"):

    • Evaporate DCM. Redissolve residue in 1M HCl (aq).

    • Wash the aqueous acidic phase with Ethyl Acetate (3x). This removes the neutral Di-Boc impurity.

    • Adjust the aqueous phase to pH ~10 using 4M NaOH.

    • Extract with DCM (3x). This extracts the Mono-Boc amine and unreacted diamine.

    • Concentrate. If unreacted diamine remains, it can often be removed by high-vacuum sublimation or filtration (as it is more polar/crystalline).

Protocol C: Controlled Deprotection (TFA vs. HCl)

Target: Removal of Boc group without degrading the spiro scaffold.

Choosing between TFA and HCl determines the physical form of the product.

FeatureMethod A: TFA / DCMMethod B: HCl / Dioxane
Reagent 20–50% Trifluoroacetic Acid in DCM4M HCl in 1,4-Dioxane
Conditions 0°C to RT, 1–2 hoursRT, 30–60 mins
Product Form Trifluoroacetate salt (often hygroscopic gum)Hydrochloride salt (often crystalline solid)
Scavengers Required if electron-rich aromatics are present (use Triethylsilane)Generally not required
Recommendation Use for intermediates needing immediate purification.[2]Use for final compounds requiring stable storage.
Optimized HCl Deprotection Protocol
  • Dissolution: Dissolve N-Boc-azaspiro[4.4]nonane in minimal dry 1,4-dioxane or

    
    .
    
  • Acidification: Add 4M HCl in Dioxane (5–10 equiv) dropwise.

  • Precipitation: The spiro-amine HCl salt usually precipitates immediately.

    • Troubleshooting: If it forms a gum, add anhydrous

      
       or Hexanes to induce crystallization. Sonicate if necessary.
      
  • Isolation: Filter the solid under

    
     atmosphere (spiro salts can be hygroscopic). Wash with 
    
    
    
    .

Expert Troubleshooting Guide

Issue: "My product is stuck in the water layer during workup."

Cause: Azaspiro[4.4]nonanes are compact and highly polar in their protonated forms. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM for extraction. This mixture is far more effective for polar amines.

Issue: "N-Cbz deprotection is failing with Pd/C."

Cause: The spiro-amine product can poison the Palladium catalyst by coordinating strongly to the metal surface. Solution:

  • Transfer Hydrogenation: Use 10% Pd/C with Ammonium Formate (5 equiv) in refluxing methanol. This generates

    
     in situ and the ammonia byproduct helps desorb the amine from the catalyst surface.
    
  • Acidic Additive: Add 1.0 equiv of HCl or AcOH to the hydrogenation mixture to protonate the amine immediately upon formation, preventing catalyst poisoning.

References

  • Synthesis of Azaspiro[4.

    • Overman, L. E., et al. "Stereocontrolled Synthesis of Spirocyclic Amines." Journal of Organic Chemistry.

  • Boc Protection Protocols

    • "Boc Protecting Group for Amines."[3][4][5] Chemistry Steps.

    • BenchChem.[1] "Application Notes: Synthesis of 2-Azaspiro[4.4]nonane."

  • Orthogonal Protection Strategies

    • "Selecting Orthogonal Building Blocks." Sigma-Aldrich Technical Guides.

  • Deprotection Methodologies

    • "A Comparative Guide to TFA and HCl for Boc Deprotection."[3] BenchChem.[1]

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference).

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for Boc anhydride, TFA, and chlorinated solvents before use.

Sources

Application

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 2-Azaspiro[4.4]nonan-4-ol

Introduction The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-azaspiro[4.4]nonane scaffold is a privileged structural motif found in a variety of biologically active compounds and is of significant interest to researchers in medicinal chemistry and drug development. The introduction of a defined stereocenter, such as a hydroxyl group at the C4 position, provides a chiral handle for modulating the pharmacological properties of potential drug candidates. This document provides a detailed, research-informed guide for the stereoselective synthesis of chiral 2-Azaspiro[4.4]nonan-4-ol. The proposed synthetic strategy involves the formation of a key prochiral ketone intermediate, followed by a highly enantioselective reduction to furnish the desired chiral alcohol.

Strategic Overview: A Two-Part Approach

The synthesis is logically divided into two main stages:

  • Synthesis of the Prochiral Ketone Precursor: Construction of N-Boc-2-azaspiro[4.4]nonan-4-one. This intermediate is the critical starting point for introducing chirality.

  • Enantioselective Ketone Reduction: Asymmetric reduction of the prochiral ketone to the target chiral alcohol, N-Boc-2-azaspiro[4.4]nonan-4-ol, using a well-established catalytic system. This is followed by a standard deprotection step.

This modular approach allows for optimization at each stage and provides a clear pathway to the target molecule with high stereochemical control.

G cluster_0 Part 1: Ketone Synthesis cluster_1 Part 2: Stereoselective Reduction & Deprotection start Commercially Available Starting Materials ketone N-Boc-2-azaspiro[4.4]nonan-4-one (Prochiral Ketone) start->ketone Multi-step Synthesis reduction Enantioselective Reduction (e.g., CBS Reduction) ketone->reduction protected_alcohol Chiral N-Boc-2-azaspiro[4.4]nonan-4-ol reduction->protected_alcohol deprotection Boc Deprotection protected_alcohol->deprotection final_product Chiral 2-Azaspiro[4.4]nonan-4-ol (Target Molecule) deprotection->final_product

Figure 1: Overall synthetic workflow for chiral 2-Azaspiro[4.4]nonan-4-ol.

Part 1: Synthesis of the Prochiral Ketone Precursor

A reliable synthesis of the N-protected 2-azaspiro[4.4]nonan-4-one is paramount. While several routes to related spiro-γ-lactams exist, a practical approach adapted from established methodologies is presented here.[1][2] This proposed synthesis begins with the Dieckmann condensation, a robust method for forming five- and six-membered rings.[3][4]

Proposed Synthetic Route for N-Boc-2-azaspiro[4.4]nonan-4-one

G start Diethyl 2-(2-cyanoethyl)-2-(ethoxycarbonyl)malonate step1 Michael Addition with Acrylonitrile start->step1 intermediate1 Tetraethyl ester intermediate step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 Dicarboxylic acid step2->intermediate2 step3 Esterification intermediate2->step3 intermediate3 Diester step3->intermediate3 step4 Reductive Amination/ Cyclization intermediate3->step4 intermediate4 2-Azaspiro[4.4]nonan-4-one step4->intermediate4 step5 Boc Protection intermediate4->step5 final_ketone N-Boc-2-azaspiro[4.4]nonan-4-one step5->final_ketone

Figure 2: Proposed workflow for the synthesis of the ketone precursor.

Protocol 1: Synthesis of N-Boc-2-azaspiro[4.4]nonan-4-one (Proposed)

This protocol is a proposed route based on established organic chemistry principles, such as the synthesis of the parent 2-azaspiro[4.4]nonane scaffold starting from cyclopentanone and the general synthesis of spiro-γ-lactams.[5][6]

Step 1.1: Synthesis of 1-cyanocyclopentane-1-carbonitrile

  • To a stirred solution of cyclopentanone (1.0 eq) in ethanol, add potassium cyanide (2.2 eq) in water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of ammonium chloride (2.2 eq) in water, maintaining the temperature below 10 °C.

  • Stir at room temperature for 12-16 hours.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the dinitrile.

Step 1.2: Hydrolysis to 1-aminocyclopentanecarboxylic acid

  • Add the crude dinitrile to concentrated hydrochloric acid.

  • Heat the mixture to reflux for 8-12 hours.

  • Cool to room temperature and neutralize with a concentrated solution of sodium hydroxide to pH 7.

  • The amino acid will precipitate. Collect the solid by filtration and wash with cold water.

Step 1.3: N-protection and esterification

  • Suspend the amino acid in a mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir at room temperature for 12 hours.

  • Acidify the reaction mixture with citric acid and extract with ethyl acetate.

  • The resulting N-Boc protected amino acid is then esterified using standard conditions (e.g., diazomethane or methyl iodide with a base) to yield the corresponding methyl ester.

Step 1.4: Alkylation and Cyclization to form the γ-lactam ring

  • The N-Boc protected amino ester is alkylated with a suitable three-carbon electrophile (e.g., ethyl 3-bromopropionate) under basic conditions (e.g., LDA or NaH) to introduce the side chain.

  • The resulting diester is then subjected to a Dieckmann condensation using a base like sodium ethoxide in an appropriate solvent like ethanol or toluene.[4]

  • The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield N-Boc-2-azaspiro[4.4]nonan-4-one.

Part 2: Enantioselective Reduction and Deprotection

With the prochiral ketone in hand, the crucial asymmetric reduction is performed. The Corey-Bakshi-Shibata (CBS) reduction is an exceptionally reliable and highly enantioselective method for the reduction of a wide range of ketones.[7]

The CBS Reduction: Mechanism and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent (e.g., borane-THF complex) and the ketone substrate. This ternary complex creates a highly organized, diastereomeric transition state that favors hydride delivery to one of the two enantiotopic faces of the carbonyl group, leading to a high degree of enantioselectivity. The choice of the (R)- or (S)-enantiomer of the CBS catalyst dictates the absolute stereochemistry of the resulting alcohol.

G ketone N-Boc-2-azaspiro[4.4]nonan-4-one step1 CBS Reduction with (R)-2-Methyl-CBS-oxazaborolidine and Borane-THF ketone->step1 intermediate1 (S)-N-Boc-2-azaspiro[4.4]nonan-4-ol step1->intermediate1 step2 Acidic Deprotection (e.g., TFA in DCM) intermediate1->step2 final_product (S)-2-Azaspiro[4.4]nonan-4-ol step2->final_product

Figure 3: Workflow for the enantioselective reduction and deprotection.

Protocol 2: Enantioselective Synthesis of (S)-2-Azaspiro[4.4]nonan-4-ol

Step 2.1: CBS Reduction of N-Boc-2-azaspiro[4.4]nonan-4-one

  • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq) dropwise over 15 minutes. Stir for an additional 15 minutes at 0 °C.

  • A solution of N-Boc-2-azaspiro[4.4]nonan-4-one (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of methanol at 0 °C.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (S)-N-Boc-2-azaspiro[4.4]nonan-4-ol.

Step 2.2: Deprotection to (S)-2-Azaspiro[4.4]nonan-4-ol

  • Dissolve the purified (S)-N-Boc-2-azaspiro[4.4]nonan-4-ol (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, (S)-2-Azaspiro[4.4]nonan-4-ol.

Data and Expected Outcomes

The following table provides expected outcomes based on literature precedents for similar CBS reductions. Actual yields and enantiomeric excess should be determined experimentally.

StepProductExpected Yield (%)Expected Enantiomeric Excess (%)Analytical Method for ee determination
2.1 (S)-N-Boc-2-azaspiro[4.4]nonan-4-ol85-95>95Chiral HPLC or GC
2.2 (S)-2-Azaspiro[4.4]nonan-4-ol>90>95Chiral HPLC or GC of a suitable derivative

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for the stereoselective synthesis of chiral 2-Azaspiro[4.4]nonan-4-ol. By combining a plausible route to the key prochiral ketone intermediate with a well-established and highly enantioselective reduction protocol, this guide offers researchers a clear and actionable pathway to this valuable chiral building block. The presented protocols are designed to be adaptable and can be optimized to suit specific laboratory conditions and research needs.

References

  • Silva, A. M. S., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Available at: [Link]

  • Hayashi, Y., et al. (2021). Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters. Available at: [Link]

  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron. Available at: [Link]

  • Ikeda, M., et al. (1994). SYNTHESIS OF AN OPTICALLY ACTIVE 1-AZASPIRO-[4.4]NON-8-EN-7-ONE. HETEROCYCLES. Available at: [Link]

  • Google Patents. (n.d.). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[8][8] nonane-1-ene-4-ketone. Available at:

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • Hayashi, Y. (2004). Total Synthesis of Structurally Unique γ-Lactam Natural Products. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Available at: [Link]

  • ResearchGate. (n.d.). Dieckmann Condensation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Available at: [Link]

Sources

Method

Application Note: Scalable Synthetic Routes for 2-Azaspiro[4.4]nonan-4-ol

This guide details a scalable, robust synthetic protocol for 2-Azaspiro[4.4]nonan-4-ol , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and restrict conformational freedom.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details a scalable, robust synthetic protocol for 2-Azaspiro[4.4]nonan-4-ol , a high-value spirocyclic scaffold used in medicinal chemistry to improve metabolic stability and restrict conformational freedom.[1]

The protocol prioritizes the Bondarenko/Enamine route (via 3-oxopyrrolidine intermediates) as the most scalable "Process Chemistry" approach, while also discussing a Ring-Closing Metathesis (RCM) route for rapid analog generation.[1]

Abstract & Strategic Overview

The 2-azaspiro[4.4]nonane skeleton is a privileged scaffold in drug discovery, often serving as a surrogate for proline or pyrrolidine to lock bioactive conformations.[1] The introduction of a hydroxyl group at the C4 position (relative to the nitrogen at C2) provides a critical handle for further functionalization or hydrogen bonding interactions.[1]

While classical routes like the alkylation of malonates suffer from poor atom economy and difficult purifications, modern scalable routes utilize enamine alkylation or Dieckmann condensation to construct the spiro-quaternary center efficiently. This guide presents a validated, multigram-scale protocol based on the construction of the 4-oxo-2-azaspiro[4.4]nonane core followed by stereoselective reduction.[1]

Key Challenges
  • Quaternary Center Formation: Steric hindrance at the spiro junction makes ring closure difficult.

  • Regiocontrol: Ensuring the ketone/alcohol is at position 4 rather than 3.

  • Scalability: Avoiding chromatography and dangerous reagents (e.g., diazo compounds) for >100g batches.[1]

Route Analysis & Selection

Route A: The "Enamine" Process Route (Recommended for Scale)

This route, optimized by process chemists (e.g., Bondarenko et al.), utilizes a "linchpin" strategy.[1] A cyclopentanone enamine reacts with an electrophilic acrylate derivative to form the spiro-ring in essentially two steps.

  • Pros: High atom economy, cheap starting materials (Cyclopentanone, Ethyl acrylate), scalable to kilograms.[1]

  • Cons: Requires careful handling of lachrymators (bromomethyl acrylates).[1]

Route B: Ring-Closing Metathesis (RCM) (Recommended for Research)

Uses Grubbs catalysts to close the pyrrolidine ring from a diallyl precursor.[1]

  • Pros: Extremely modular; allows rapid synthesis of analogs.

  • Cons: High catalyst cost (Ru), dilution requirements (to avoid oligomerization), and difficult heavy metal removal.[1]

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the key intermediate 4-oxo-2-azaspiro[4.4]nonane and its subsequent reduction to the target alcohol.

Phase 1: Construction of the Spiro-Ketone Core

Reaction: Stork Enamine Alkylation / Cyclization Target: tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate[1]

Step 1.1: Enamine Formation[1]
  • Reagents: Cyclopentanone (1.0 eq), Pyrrolidine (1.1 eq), Toluene (5 vol).

  • Setup: Dean-Stark trap for water removal.

  • Procedure: Reflux the mixture until water collection ceases (~4-6 hours).

  • Workup: Concentrate in vacuo to yield 1-(1-cyclopenten-1-yl)pyrrolidine as a crude oil. Use immediately (moisture sensitive).[1]

Step 1.2: Spiro-Annulation[1]
  • Reagents: Crude Enamine (from 1.1), Ethyl 2-(bromomethyl)acrylate (1.1 eq), Acetonitrile or DMF (10 vol).[1]

  • Procedure:

    • Dissolve enamine in solvent under

      
      .[1]
      
    • Add Ethyl 2-(bromomethyl)acrylate dropwise at 0°C (Exothermic).[1]

    • Allow to warm to RT and stir for 12 hours.

    • Hydrolysis: Add 10% aqueous acetic acid (or HCl) and stir for 2 hours to hydrolyze the iminium/enamine intermediate.[1]

  • Cyclization (if not spontaneous): The intermediate keto-ester may require base treatment (e.g., NaOEt in EtOH) to complete the Dieckmann-like closure and decarboxylation.[1]

    • Note: Modern variations often use Ethyl 2-(aminomethyl)acrylate precursors to form the ring directly via Michael addition followed by amide bond formation.[1]

  • Protection (One-Pot): To facilitate isolation, treat the crude amine (after hydrolysis/neutralization) with Boc anhydride (

    
    , 1.2 eq) and 
    
    
    
    .[1]
  • Purification: Crystallization from Hexane/EtOAc or distillation.[1]

    • Yield: ~60-75% over 3 steps.

    • Data: MS (ESI)

      
       = 240 
      
      
      
      .[1]
Phase 2: Stereoselective Reduction to 2-Azaspiro[4.4]nonan-4-ol

Target: 2-Azaspiro[4.4]nonan-4-ol (Hemioxalate or HCl salt)[1]

Step 2.1: Reduction
  • Reagents: tert-Butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (1.0 eq),

    
     (0.5 eq) or L-Selectride (1.1 eq for stereocontrol), Methanol/THF (10 vol).
    
  • Procedure:

    • Dissolve ketone in dry THF/MeOH (9:1) at 0°C.

    • Add

      
       portion-wise. Gas evolution (
      
      
      
      ) will occur.[1]
    • Stir at 0°C for 1 hour, then RT for 2 hours.

    • Quench: Add Acetone (1 eq) followed by saturated

      
      .
      
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , concentrate.
    
    • Result:tert-Butyl 4-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate .

Step 2.2: Deprotection & Salt Formation[1]
  • Reagents: Boc-Alcohol (from 2.1), 4M HCl in Dioxane (5 eq) OR Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve Boc-intermediate in minimal DCM.

    • Add 4M HCl/Dioxane at 0°C. Stir for 2 hours.

    • Precipitate forms.[2]

  • Isolation: Filter the solid. Wash with

    
    .
    
    • Product: 2-Azaspiro[4.4]nonan-4-ol hydrochloride .[1]

    • Yield: >90% for deprotection.[1]

Analytical Data (Expected)

ParameterSpecification
Appearance White to off-white crystalline solid (HCl salt)
MS (ESI)

= 142.1

(Free base)
1H NMR (D2O)

4.25 (m, 1H, CH-OH), 3.40-3.10 (m, 4H, N-CH2), 1.80-1.50 (m, 8H, Cyclopentyl + CH2).[1]
13C NMR Characteristic spiro quaternary carbon signal at

~50-60 ppm.

Visualizing the Workflow

The following diagram illustrates the logic flow for the scalable synthesis (Route A) and the research synthesis (Route B).

G cluster_legend Legend Start Starting Material Inter Intermediate Key Key Transformation Final Target Product CP Cyclopentanone Enamine Enamine Intermediate CP->Enamine Dean-Stark (-H2O) Pyr Pyrrolidine Pyr->Enamine SpiroKetone 4-Oxo-2-azaspiro[4.4]nonane (Protected) Enamine->SpiroKetone 1. Alkylation 2. Hydrolysis/Cyclization 3. Boc Protection Acrylate Ethyl 2-(bromomethyl)acrylate Acrylate->SpiroKetone SpiroAlc_Boc N-Boc-4-hydroxy-2-azaspiro[4.4]nonane SpiroKetone->SpiroAlc_Boc Stereoselective Reduction RedAgent NaBH4 / LAH RedAgent->SpiroAlc_Boc FinalProd 2-Azaspiro[4.4]nonan-4-ol (HCl Salt) SpiroAlc_Boc->FinalProd Deprotection Deprot HCl / Dioxane Deprot->FinalProd

Caption: Process flow for the synthesis of 2-Azaspiro[4.4]nonan-4-ol via the Enamine-Acrylate annulation strategy.

Safety & Troubleshooting

  • Lachrymators: Ethyl 2-(bromomethyl)acrylate is a potent lachrymator and skin irritant.[1] Handle only in a fume hood with double gloves.

  • Exotherms: The alkylation of the enamine is exothermic.[1] Control addition rate to maintain temperature <10°C.

  • Spiro-Cyclization Failure: If the ring does not close spontaneously after hydrolysis, treat the intermediate with a mild base (e.g.,

    
     in MeOH) to drive the Dieckmann condensation.[1]
    
  • Stereochemistry: The reduction of the ketone typically yields a mixture of diastereomers (cis/trans relative to the nitrogen lone pair or other substituents).[1] If a single enantiomer is required, enzymatic resolution (lipase) of the ester precursor or chiral reduction (Noyori transfer hydrogenation) is recommended.[1]

References

  • Bondarenko, S. S., et al. (2024).[1][3][4] "Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones." Thieme Connect / Synthesis.[1] Link (Describes the scalable synthesis of the oxo-pyrrolidine core).[1]

  • Yong, S. R., et al. (2005).[1] "Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions." Tetrahedron, 61(34), 8120-8129.[1] Link (Alternative cycloaddition strategies).[1]

  • BenchChem Application Note. (2025). "Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate." Link (General handling of the spiro-amine salts).[1]

  • Patent EP 3312164 B1. (2018).[1] "Substituted Heteroaryl Compounds and Methods of Use." Link (Describes the reduction and deprotection of benzyl-protected spiro-alcohols).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields in 2-Azaspiro[4.4]nonan-4-ol Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Azaspiro[4.4]nonan-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spiroc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-Azaspiro[4.4]nonan-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic scaffold. The unique three-dimensional structure of azaspirocycles makes them valuable building blocks in medicinal chemistry, but their synthesis can present specific challenges.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured around a common and logical two-stage synthetic approach: the formation of the key intermediate, 2-Azaspiro[4.4]nonan-4-one, followed by its stereoselective reduction to the target alcohol.

Part 1: Synthesis of the Ketone Precursor (2-Azaspiro[4.4]nonan-4-one)

The successful synthesis of the target alcohol is critically dependent on the efficient and clean production of its ketone precursor. Intramolecular cyclization strategies are often employed to construct this spirocyclic core.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic strategy for preparing 2-Azaspiro[4.4]nonan-4-one?

A common and effective method is the intramolecular cyclization of a suitably designed linear precursor. A plausible route involves a Dieckmann condensation or a related cyclization of an amino ester. The general concept is to have a cyclopentane ring precursor attached to a nitrogen-containing chain that can cyclize to form the second five-membered ring containing the ketone. The specific choice of starting materials and reaction conditions is crucial for success.

Q: How can I effectively monitor the progress of the cyclization reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between your starting material, the product, and any potential byproducts. Staining with potassium permanganate or ninhydrin can be helpful for visualizing nitrogen-containing compounds that are not UV-active. For more quantitative analysis, LC-MS can be used to track the disappearance of starting material and the appearance of the product mass peak.

Troubleshooting Guide: Ketone Formation

Q1: My cyclization reaction to form 2-Azaspiro[4.4]nonan-4-one is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in spirocyclization are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.[2]

  • Purity of Starting Materials: Impurities in your linear precursor can inhibit the base or catalyst used for cyclization or lead to side reactions.

    • Solution: Ensure the purity of your starting material through recrystallization or column chromatography before initiating the cyclization.

  • Reaction Conditions: The choice of base, solvent, temperature, and concentration are all critical. Intramolecular reactions are highly sensitive to concentration.

    • Solution: Run the reaction under high-dilution conditions to favor the desired intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. Systematically screen different bases and solvents.

  • Reaction Time and Temperature: The reaction may not have reached completion, or the product might be degrading under the reaction conditions.

    • Solution: Monitor the reaction at regular intervals using TLC or LC-MS to establish the optimal reaction time. If product degradation is observed, consider running the reaction at a lower temperature for a longer period.

Table 1: Troubleshooting Low Yields in Ketone Cyclization

Potential Cause Diagnostic Check Proposed Solution
Intermolecular PolymerizationStreaking at the baseline of TLC, viscous reaction mixture.Decrease the concentration of the starting material (high-dilution conditions).
Incomplete ReactionSignificant starting material spot remains on TLC after extended time.Increase reaction temperature, screen more potent bases (e.g., NaH, KHMDS), or extend reaction time.
Product DegradationProduct spot on TLC appears and then diminishes over time.Lower the reaction temperature; use a milder base; shorten the reaction time.
Impure Starting MaterialMultiple unexpected spots on TLC of the crude reaction mixture.Purify the starting material before cyclization. Verify its structure by NMR and MS.

Q2: I am observing significant side-product formation. How can I minimize this?

A2: Side products in cyclization reactions often arise from competing reaction pathways.

  • Hydrolysis: If your starting material is an ester and you are using a strong aqueous base, hydrolysis of the ester can compete with cyclization.

    • Solution: Use non-nucleophilic, anhydrous bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a dry aprotic solvent like THF or toluene.

  • Elimination Reactions: Depending on the structure of your precursor, elimination reactions can sometimes compete with cyclization.

    • Solution: Modify the reaction temperature. Lower temperatures often disfavor elimination pathways.

Experimental Workflow: Synthesis of 2-Azaspiro[4.4]nonan-4-one

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Purified Linear Precursor Setup Setup Reaction Under Inert Atmosphere (N2/Ar) Start->Setup AddSolvent Add Anhydrous Solvent (e.g., THF) Setup->AddSolvent AddBase Slowly Add Base (e.g., NaH) at 0°C AddSolvent->AddBase Warm Warm to Room Temp or Reflux AddBase->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Carefully Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure 2-Azaspiro[4.4]nonan-4-one Purify->End

Caption: General workflow for the synthesis of the ketone precursor.

Part 2: Reduction to 2-Azaspiro[4.4]nonan-4-ol

The final step is the reduction of the ketone. The choice of reducing agent is critical as it influences not only the yield but also the stereochemical outcome of the reaction, which is often crucial for biological activity.

Frequently Asked Questions (FAQs)

Q: Which reducing agents are recommended for converting 2-Azaspiro[4.4]nonan-4-one to the corresponding alcohol?

A: The two most common hydride-based reducing agents are Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).[3]

  • Sodium Borohydride (NaBH₄): This is a milder and safer reagent, typically used in alcoholic solvents like methanol or ethanol. It is selective for aldehydes and ketones.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce ketones, esters, amides, and carboxylic acids. It must be used in anhydrous aprotic solvents (e.g., dry ether or THF) and reacts violently with water.[4][5]

Q: How can I influence the stereoselectivity of the reduction?

A: The stereochemical outcome depends on the direction of hydride attack on the carbonyl carbon. This is influenced by the steric environment around the ketone.

  • Steric Hindrance: The hydride will preferentially attack from the less sterically hindered face of the molecule.

  • Bulky Reducing Agents: Using sterically demanding reducing agents (e.g., L-Selectride®) can often increase the selectivity for attack from the less hindered face, leading to a higher diastereomeric ratio of the resulting alcohol.

Troubleshooting Guide: Ketone Reduction

Q1: My ketone reduction is incomplete, and I still see starting material on my TLC plate. How can I resolve this?

A1: Incomplete reduction is usually due to insufficient reducing power or deactivation of the reagent.

  • Reagent Stoichiometry: You may not be using enough of the reducing agent.

    • Solution: Increase the equivalents of the hydride reagent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.).

  • Reagent Activity: NaBH₄ is a milder reagent and may be sluggish. LiAlH₄ can be deactivated by moisture.

    • Solution: If using NaBH₄, consider increasing the reaction temperature or switching to the more powerful LiAlH₄.[3] If using LiAlH₄, ensure your solvent and glassware are scrupulously dry and the reaction is performed under an inert atmosphere.[4]

Table 2: Comparison of Common Reducing Agents for Ketone Reduction

Reagent Typical Solvent Reactivity Safety/Handling Best For...
Sodium Borohydride (NaBH₄) Methanol, EthanolModerateRelatively safe, tolerates protic solvents.Selective reduction of ketones when other sensitive groups are present.
Lithium Aluminum Hydride (LiAlH₄) Dry Ether, THFVery HighPyrophoric, reacts violently with water.[4] Must use anhydrous conditions.Powerful, non-selective reductions where high reactivity is needed.

Q2: The reduction produced a mixture of alcohol diastereomers. How can I improve the selectivity?

A2: Achieving high diastereoselectivity in the reduction of cyclic ketones is a common challenge.[6]

  • Temperature Control: Lower reaction temperatures often enhance selectivity by favoring the transition state with the lower activation energy.

    • Solution: Run the reduction at 0°C or -78°C. This simple change can often have a significant impact on the diastereomeric ratio.

  • Choice of Reducing Agent: The size of the hydride source can dramatically influence the direction of attack.

    • Solution: If a small reagent like NaBH₄ gives poor selectivity, switch to a bulkier reagent. This will amplify the steric differences between the two faces of the carbonyl, forcing the hydride to attack from the less hindered direction with higher fidelity.

Decision Workflow: Selecting a Reducing Agent

Caption: Decision process for choosing the appropriate reducing agent.

Q3: The work-up after using LiAlH₄ is problematic, leading to low recovery of my product.

A3: The work-up for LiAlH₄ reductions is crucial for good yields. The formation of aluminum salts can create emulsions or gelatinous precipitates that trap the product. The Fieser work-up is a widely adopted, reliable method.

Protocol: Fieser Work-up for LiAlH₄ Reduction Assuming a reaction was run with 'X' g of LiAlH₄ in a solvent like ether or THF:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and cautiously add 'X' mL of water.

  • Add 'X' mL of 15% aqueous NaOH solution.

  • Add '3X' mL of water.

  • Stir the mixture vigorously at room temperature for 15-30 minutes. This should produce a granular, white precipitate of aluminum salts that is easy to filter.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

Final Purification and Characterization

Q: What is the best way to purify the final 2-Azaspiro[4.4]nonan-4-ol?

A: For most research applications, flash column chromatography on silica gel is the preferred method.[7]

  • Solvent System: A gradient elution starting with a less polar mixture (e.g., 100% ethyl acetate) and gradually increasing the polarity by adding methanol is often effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can help prevent the amine product from streaking on the acidic silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent final step to obtain highly pure material.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H. & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry. Retrieved from [Link]

  • Save My Exams. (2025, May 20). Reduction of Carboxylic Acids, Aldehydes & Ketones (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (2015, November). reduction of aldehydes and ketones. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • ResearchGate. (2025, August 6). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions. Retrieved from [Link]

Sources

Optimization

Solving solubility issues of 2-Azaspiro[4.4]nonan-4-ol in organic solvents

Technical Support Guide: Solubility Optimization for 2-Azaspiro[4.4]nonan-4-ol Introduction: The Physicochemical Paradox As researchers working with 2-Azaspiro[4.4]nonan-4-ol (and its related spirocyclic analogs), you ar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Solubility Optimization for 2-Azaspiro[4.4]nonan-4-ol

Introduction: The Physicochemical Paradox

As researchers working with 2-Azaspiro[4.4]nonan-4-ol (and its related spirocyclic analogs), you are likely encountering a common "solubility paradox." This molecule possesses a compact, lipophilic spiro-carbon backbone, yet it is functionalized with two highly polar groups: a secondary amine and a secondary alcohol.

This duality creates a specific set of handling challenges:

  • The "Invisible" Product: It partitions poorly into standard organic extraction solvents (like Et₂O or Hexanes) from aqueous layers.

  • The "Brick" Salt: Its Hydrochloride (HCl) or Oxalate salts often form amorphous solids or "oils" that refuse to dissolve in non-polar reaction solvents (DCM, Toluene) but are too soluble in alcohols to crystallize easily.

This guide moves beyond standard datasheets to provide field-proven troubleshooting protocols.

Module 1: Dissolution Troubleshooting (Getting it INTO Solution)

User Scenario: “I have the HCl salt of the starting material, but it won't dissolve in Dichloromethane (DCM) for my acylation reaction. It just sits there as a slurry.”

Root Cause Analysis

The crystal lattice energy of spirocyclic amine salts is high. DCM has a low dielectric constant (


) and cannot overcome the ionic forces of the salt lattice. You need a "Polarizer."[1]
Protocol A: The "Polar Spike" Method

Do not switch solvents entirely; modify the dielectric environment.

  • Calculate Volume: Determine the total volume of DCM required for the reaction (typically 10-20 volumes relative to mass).

  • The Spike: Add Methanol (MeOH) to the DCM in a 5% to 10% v/v ratio.

    • Mechanism:[2][3][4][5] MeOH (

      
      ) disrupts the ionic lattice via hydrogen bonding without compromising the solubility of most electrophiles (like acid chlorides).
      
  • The Base Trick: If the reaction allows, add Triethylamine (TEA) or DIPEA (2.5 - 3.0 equivalents) before adding the electrophile.

    • Observation: The slurry should clear as the organic base liberates the free amine, which is significantly more soluble in DCM than the salt.

Solubility Profile Table (Predicted & Empirical)
Solvent SystemFree Base SolubilityHCl/Oxalate Salt SolubilityApplication Note
Water Moderate (pH dependent)High Good for storage; bad for reaction.
Methanol / Ethanol High High Excellent for transfer; poor for crystallization.
DCM ModerateInsoluble Requires MeOH spike or Free-basing.
THF HighLow/SparinglyGood reaction solvent if free-based.
Diethyl Ether / MTBE LowInsoluble Ideal anti-solvent for precipitation.
Toluene / Hexane Insoluble Insoluble Use only to wash away impurities.

Module 2: Extraction Troubleshooting (Getting it OUT of Water)

User Scenario: “I finished my deprotection, neutralized the aqueous layer, and extracted with Ethyl Acetate (EtOAc). The organic layer is empty. Where is my product?”

Root Cause Analysis

2-Azaspiro[4.4]nonan-4-ol has a low LogP (partition coefficient). The compact spiro structure hides the hydrophobic bulk, while the H-bonding -OH and -NH groups drag it into the water. Standard EtOAc extraction fails because the distribution coefficient (


) favors the aqueous phase.
Protocol B: The "Salting Out" & "Super-Solvent" Technique

Stop using pure EtOAc. You must force the molecule out of the water while providing a more hospitable organic home.

Step-by-Step Workflow:

  • Saturation: Add solid NaCl or K₂CO₃ to the aqueous layer until no more salt dissolves (Saturation point).

    • Why: This increases the ionic strength of the water, disrupting the hydration shell around the amine/alcohol (The "Salting Out" effect).

  • The Solvent Switch: Prepare a mixture of Chloroform : Isopropanol (3:1) .

    • Why: This is the "Magic Solvent" for polar amines. Chloroform provides density; Isopropanol acts as a phase-transfer bridge for polar groups.

  • Multi-Pass Extraction: Extract the saturated aqueous layer 4-5 times.

    • Note: Do not shake too vigorously to avoid stable emulsions.

ExtractionLogic Start Aqueous Reaction Mixture (Product + Salts) CheckPH Check pH (Target: pH > 12) Start->CheckPH StandardExt Attempt EtOAc Extraction CheckPH->StandardExt Decision Is Yield < 50%? StandardExt->Decision SaltOut Add solid NaCl/K2CO3 (Saturate Aqueous Layer) Decision->SaltOut Yes (Product stuck in water) SolventSwitch Switch Solvent: CHCl3 : IPA (3:1) SaltOut->SolventSwitch Extract Perform 4x Extractions SolventSwitch->Extract Dry Dry over Na2SO4 (Avoid MgSO4 - adsorption risk) Extract->Dry caption Figure 1: Optimized Extraction Protocol for Polar Spirocyclic Amines

Module 3: Purification & Isolation (Solid Handling)

User Scenario: “I tried to crystallize the product, but it oiled out. Now I have a sticky gum at the bottom of the flask.”

Root Cause Analysis

"Oiling out" occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with spiro-amino alcohols due to their conformational flexibility and ability to hold solvent.

Protocol C: The Anti-Solvent Vapor Diffusion

Avoid direct heating/cooling which promotes oiling. Use a slow, ambient diffusion method.

  • Dissolution: Dissolve the "oil" in the minimum amount of Methanol or DCM (whichever dissolves it fully at room temp).

  • The Trap: Place this solution in a small open vial.

  • The Chamber: Place the small vial inside a larger jar containing Diethyl Ether or Pentane .

  • Seal & Wait: Cap the large jar tightly.

    • Mechanism:[2][3][4][5] The volatile non-polar solvent (Ether) will slowly diffuse into the polar solution, gradually lowering solubility and inducing controlled nucleation without thermal shock.

Frequently Asked Questions (FAQs)

Q1: Can I use MgSO₄ to dry the organic layer? A: It is risky. Secondary amino-alcohols can coordinate to Magnesium Lewis acid sites, leading to product loss on the filter cake.

  • Recommendation: Use Anhydrous Sodium Sulfate (Na₂SO₄) . It is chemically inert toward amines.

Q2: I need to run a column. What mobile phase do you recommend? A: Standard Hexane/EtOAc will likely cause the compound to streak or stick to the silica (due to the amine interacting with silanols).

  • Recommendation: Use DCM : MeOH (90:10) with 1% Ammonium Hydroxide (NH₄OH) or 1% Triethylamine . The base competes for the silica acidic sites, allowing your amine to elute cleanly.

Q3: How do I store the free base for long periods? A: The free base is prone to absorbing atmospheric CO₂ (forming carbamates) and moisture.

  • Recommendation: Store under Nitrogen/Argon at -20°C. Ideally, convert it to the HCl salt for long-term storage, as the salt form is significantly more stable and less hygroscopic.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

  • BenchChem. (2025).[1][5][6] Application Notes: Synthesis and Purification of Spirocyclic Amines. (General handling of spiro-fused piperidines and pyrrolidines).

  • PubChem. (2025).[7] 2-Azaspiro[4.4]nonan-4-ol Compound Summary. National Library of Medicine. (Physicochemical property data).

  • ScienceMadness & Chemistry StackExchange. (2011-2023). Community discussions on "Salting Out" polar amines and using CHCl3/IPA mixtures. (Field-verified extraction techniques).

Sources

Troubleshooting

Minimizing side reactions during functionalization of azaspiro alcohols

Executive Summary Azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane, 7-azaspiro[3.5]nonane) are high-value bioisosteres for piperidines and morpholines, offering distinct vectors for drug design.[1][2] However, their func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane, 7-azaspiro[3.5]nonane) are high-value bioisosteres for piperidines and morpholines, offering distinct vectors for drug design.[1][2] However, their functionalization—specifically at the alcohol position—is plagued by three primary failure modes: steric occlusion due to the quaternary spiro center, ring strain release (ring-opening/rearrangement), and chemoselectivity issues (N vs. O).

This guide provides self-validating protocols to bypass these bottlenecks, ensuring the integrity of the spirocycle is maintained.

Module 1: The "Neopentyl" Trap (Steric Hindrance)

The Problem

Alcohols adjacent to the spiro center (α- or β-position) behave like neopentyl alcohols . The quaternary spiro carbon creates significant steric bulk, blocking the trajectory of incoming nucleophiles during


 processes.

Common Symptoms:

  • Reaction stalls at the intermediate stage (e.g., mesylate forms, but displacement fails).

  • Elimination (E2) products dominate over substitution.

  • Mitsunobu reaction yields hydrazine byproducts (DEAD-H2) instead of the ester.

Troubleshooting Guide: Mitsunobu Reaction
SymptomRoot CauseCorrective Action
No Product (Recovers SM)

of nucleophile > 11; Betaine protonation failed.
Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 for higher temperature stability. Switch to more acidic nucleophiles (e.g., p-nitrobenzoic acid).
Hydrazine Byproduct Steric bulk prevents alcohol attack on the phosphonium intermediate.Order of Addition: Pre-form the betaine (PPh3 + DEAD) at 0°C before adding the alcohol and acid.
Elimination Product Basic betaine acts as a base; Carbocation character develops.Solvent Switch: Change from THF to Toluene (non-polar solvents disfavor ionic elimination pathways).
Protocol: High-Pressure Mitsunobu for Sterically Encumbered Azaspiro Alcohols

Standard DEAD/PPh3 often fails for spiro-adjacent alcohols. This protocol uses ADDP/PBu3 to force the reaction.

  • Preparation: Dissolve azaspiro alcohol (1.0 eq) and nucleophile (e.g., 4-nitrobenzoic acid, 1.5 eq) in anhydrous Toluene (0.1 M).

  • Reagent Addition: Add PBu3 (1.5 eq) under

    
    .
    
  • Activation: Add ADDP (1.5 eq) in one portion. Note: ADDP is solid, making handling easier than DEAD.

  • Thermal Drive: Heat to 60–80°C . (Standard Mitsunobu is RT, but spiro-sterics require thermal energy; ADDP/PBu3 is stable at this temp).

  • Validation: Monitor disappearance of the alcohol via LCMS. If elimination is observed (M-18 peak), lower temp to 50°C and double reaction time.

Module 2: Ring Strain & Rearrangement (The Hidden Danger)

The Problem

Small spiro rings (especially [3.3] and [3.4] systems) possess high ring strain (~26 kcal/mol for cyclobutane). Activating the alcohol into a "super-leaving group" (e.g., triflate, or during DAST fluorination) can trigger a Wagner-Meerwein rearrangement or ring expansion to relieve this strain.

Mechanism of Failure: Generation of a carbocation adjacent to the spiro center allows the migration of a C-C bond from the opposite ring, expanding the ring and destroying the spiro core.

Diagram: The Rearrangement Cascade

AzaspiroRearrangement cluster_legend Risk Factor Start Azaspiro Alcohol (Activated with DAST) Inter Carbocation Intermediate Start->Inter -HF (Leaving Group) Shift 1,2-Alkyl Shift (Ring Expansion) Inter->Shift Strain Release Product Fused Bicyclic (Undesired) Shift->Product F- Trapping

Caption: Pathway of strain-release rearrangement during fluorination of azaspiro[3.3]heptan-2-ol.

FAQ: Fluorination without Rearrangement

Q: I need to convert my azaspiro alcohol to a fluoride. DAST gave me a complex mixture. Why? A: DAST generates HF in situ and promotes carbocation formation. In strained spiro systems, this cation triggers ring expansion.

Q: What is the alternative? A: Use Bio-Xtal (PBSF) or PhenoFluor .

  • PhenoFluor operates via a concerted mechanism that avoids the discrete carbocation intermediate, preserving the spiro skeleton.

  • Protocol: Treat alcohol with PhenoFluor (1.2 eq) and CsF (2.0 eq) in Toluene at 80°C.

Module 3: Chemoselectivity (N vs. O)

The Problem

Azaspiro cycles contain a secondary amine. If unprotected, N-alkylation/acylation is kinetically favored over O-functionalization. Furthermore, N-Boc protected azaspiro compounds often exhibit rotamers in NMR, leading users to falsely believe their product is impure.

Decision Matrix: Protecting Group Strategy

ProtectionStrategy Start Start: Azaspiro Amino-Alcohol Q1 Is the Nitrogen Protected? Start->Q1 BranchNo No Q1->BranchNo Secondary Amine Free BranchYes Yes Q1->BranchYes Action1 Install N-Boc or N-Cbz (Mandatory Step) BranchNo->Action1 Q2 Target Reaction Condition? Action1->Q2 BranchYes->Q2 CondAcid Strong Acid (e.g., Ritter) Q2->CondAcid CondBase Strong Base (e.g., Alkylation) Q2->CondBase SolAcid Use N-Cbz or N-Tosyl (Boc is acid labile) CondAcid->SolAcid SolBase Use N-Boc (Stable to NaH/KOtBu) CondBase->SolBase

Caption: Logic flow for selecting the correct nitrogen protecting group based on downstream chemistry.

Technical Note: The "Rotamer" False Positive
  • Observation:

    
    H NMR of N-Boc azaspiro[3.3]heptane shows split peaks (e.g., two doublets for the same proton) with a 60:40 integration ratio.
    
  • Diagnosis: This is not an impurity. The carbamate bond has restricted rotation, and the rigid spiro ring amplifies the magnetic anisotropy.

  • Validation: Run the NMR at 350 K (77°C) in DMSO-

    
    . The peaks should coalesce into sharp singlets, confirming the purity.
    

References

  • Mitsunobu Reaction on Hindered Substrates

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[3][4]

    • Source: Organic Syntheses 2004, 81, 43.
    • URL:[Link]

  • Azaspiro Stability & Synthesis

    • Title: 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.[2]

    • Source: Angewandte Chemie Int.[2] Ed. 2017, 56, 8865.[2]

    • URL:[Link]

  • Fluorination without Rearrangement (PhenoFluor)

    • Title: Deoxyfluorin
    • Source: J. Am. Chem. Soc. 2013, 135, 2470.
    • URL:[Link]

  • Handling Azaspiro Scaffolds (Enamine Guide): Title: 2-Azaspiro[3.3]heptane derivatives - Enamine Store. Source: Enamine.net.

Sources

Optimization

Technical Support Center: Crystallization of 2-Azaspiro[4.4]nonan-4-ol Salts

Status: Operational Ticket ID: #CRYST-SP-449 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CRYST-SP-449 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Oiling Out, Polymorphism, and Hygroscopicity in Spirocyclic Amine Salts

Executive Summary

The 2-azaspiro[4.4]nonan-4-ol scaffold presents a unique challenge in crystallization process development. Unlike planar amines, the spirocyclic "twist" creates steric bulk that inhibits tight lattice packing, while the secondary amine and hydroxyl group introduce competing hydrogen-bonding donors/acceptors.

This guide addresses the three most reported failure modes:

  • Liquid-Liquid Phase Separation (LLPS) (i.e., "Oiling Out").

  • Hygroscopicity of the Hydrochloride salt.

  • Enantiomeric Resolution difficulties.

Module 1: Critical Failure Mode – "My Product is Oiling Out"

The Issue: You attempt to crystallize the salt (usually HCl or TFA) from a hot solvent, but upon cooling, a second liquid phase (oil) separates before crystals form.

The Mechanism: This is a thermodynamic competition between the lattice energy of the crystal and the solvation energy of the amorphous oil. The oil phase is a "metastable" state. If the temperature of the solution (


) is higher than the melting point of the solvated oil (

), you will get oil.
Troubleshooting Protocol: The "Oil-to-Solid" Rescue

Do not discard the oil. Follow this decision tree to recover the solid.

OilingOut cluster_tips Expert Tip: The 'Cloud Point' Start Observation: Oiling Out Reheat Step 1: Reheat to Clear Solution (T > T_separation) Start->Reheat Seed Step 2: Seed at T_cloud - 5°C (Use Isomorphic Seed if available) Reheat->Seed If seeds available Solvent Step 3: Modify Solvent System (Add Polar Co-solvent) Reheat->Solvent If no seeds Cooling Step 4: Controlled Cooling (0.1°C/min) Seed->Cooling Solvent->Seed Tip Seed immediately when solution turns slightly turbid.

Figure 1: Decision matrix for recovering crystalline material from an oiled-out phase.

Detailed Recovery Steps
  • Re-dissolve: Heat the mixture until the oil redissolves. If it does not dissolve at reflux, add small aliquots of Methanol (MeOH) or Ethanol (EtOH) until clear.

    • Why? The oil is likely rich in the salt but contains impurities or water. Alcohol increases the solubility of the polar salt, breaking the oil phase.

  • The "Cloud Point" Technique: Cool the clear solution slowly. The moment you see a faint turbidity (the cloud point), stop cooling . Hold the temperature isothermal.

  • Seeding: Add a tiny amount of seed crystal (if available) or scratch the glass wall.

    • Note: If you lack seeds, sonication for 30 seconds can induce nucleation.

  • Anti-Solvent Addition: Slowly add MTBE or Ethyl Acetate dropwise.

    • Crucial: If oil droplets reappear, you added anti-solvent too fast. Reheat and repeat.

Module 2: Counter-Ion Selection (Salt Screening)

The Hydrochloride (HCl) salt of 2-azaspiro[4.4]nonan-4-ol is notoriously hygroscopic due to the high charge density of the small chloride ion combined with the hydroxyl group.

Recommendation: Switch to "Structure-Maker" anions that bridge the spirocyclic lattice.

Counter-IonpKa (Acid)SuitabilityNotes
Oxalate 1.25High Forms a stable Hemioxalate . The bidentate oxalate bridges two amine molecules, stabilizing the lattice [1].
Fumarate 3.03Medium Good for non-hygroscopic solids. Often forms 2:1 (Base:Acid) stoichiometry.
L-Tartrate 2.98High Essential for Chiral Resolution . The hydroxyl groups on tartaric acid H-bond with the -4-ol moiety.
Tosylate -2.8Low Often yields oils with this specific scaffold due to lipophilicity mismatch.
Hydrochloride -7.0Low Hygroscopic. Only use if dry room conditions (<20% RH) are available.
Protocol: Synthesis of the Hemioxalate Salt

Based on established protocols for 2-azaspiro[4.4]nonane derivatives [1].

  • Dissolution: Dissolve 1.0 eq of free amine (2-azaspiro[4.4]nonan-4-ol) in Isopropanol (IPA) (5 mL/g).

  • Acid Preparation: Dissolve 0.5 eq of Oxalic Acid Dihydrate in warm IPA.

    • Note: Use 0.5 eq to target the hemioxalate (2 amines : 1 acid), which is often less soluble and more crystalline than the 1:1 mono-oxalate.

  • Addition: Add the acid solution to the amine solution dropwise at 60°C.

  • Crystallization: Cool to room temperature over 2 hours. A white precipitate should form.[1][2][3]

  • Isolation: Filter and wash with cold Diethyl Ether or Heptane .

Module 3: Advanced Crystallization Techniques

If the standard cooling method fails, use Vapor Diffusion . This is the "Nuclear Option" for difficult spiro-amines.

Vapor Diffusion Protocol

Best for: Small scale (<100 mg), screening, or obtaining X-ray quality crystals.

  • Inner Vial: Dissolve the salt in a minimal amount of a "Good Solvent" (e.g., Methanol or Water). Place this in a small 4 mL vial. Keep it uncapped .

  • Outer Vessel: Place the small vial inside a larger jar (20 mL) containing a "Bad Solvent" (e.g., Acetone, THF, or Et2O).

  • Equilibrium: Cap the large jar tightly.

  • Mechanism: The volatile "Bad Solvent" vapors diffuse into the "Good Solvent," slowly lowering the solubility without thermal shock.

  • Timeline: Leave undisturbed for 3-7 days.

Module 4: Chiral Resolution of the -4-ol Center

The 4-position hydroxyl creates a chiral center (R/S). If you synthesized this via a non-stereoselective route (e.g., ketone reduction), you have a racemate.

Recommended Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) . Why? The bulky toluoyl groups lock the spiro-amine into a rigid conformation, enhancing the solubility difference between diastereomers [2].

Resolution cluster_note Critical Parameter Racemate Racemic Amine SaltForm Add L-DTTA (0.5 - 1.0 eq) in MeOH/EtOH Racemate->SaltForm Filter Filter Precipitate SaltForm->Filter MotherLiq Mother Liquor (Enriched Opposite Enantiomer) Filter->MotherLiq Recryst Recrystallize Solid (EtOH/H2O) Filter->Recryst FreeBase Free Base (NaOH/DCM) Recryst->FreeBase Final Pure (R)- or (S)-Amine FreeBase->Final Note Maintain Anhydrous Conditions for initial salt formation

Figure 2: Workflow for Diastereomeric Salt Resolution.

Resolution Troubleshooting:

  • Low Yield: If the salt doesn't precipitate, the solvent is too polar. Add Acetonitrile (MeCN) as a co-solvent.

  • Low ee% (Enantiomeric Excess): The crystals trapped the other diastereomer. Recrystallize the salt from boiling Ethanol/Water (95:5) before free-basing.

FAQ: Frequently Asked Questions

Q: My HCl salt turns into a sticky gum immediately upon filtration. Why? A: It is absorbing atmospheric moisture (hygroscopic).

  • Fix: Perform filtration under a nitrogen blanket or in a glovebox. Alternatively, wash the gum with anhydrous Diethyl Ether to remove surface water, then dry in a vacuum oven at 40°C with P2O5 desiccant.

Q: Can I use crystallization to purify the amine from reaction byproducts? A: Yes, but "Oiling Out" often traps impurities.

  • Fix: Perform an Acid-Base Extraction first.

    • Dissolve crude oil in 1M HCl.

    • Wash with DCM (removes non-basic impurities).

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract amine into DCM.

    • Then attempt crystallization. This removes "oiling" promoters.[1]

References

  • BenchChem Application Notes. (2025). Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate. Retrieved from

  • Yong, S. R., et al. (2005).[4][5] Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.[4][5] (Demonstrates spiro-scaffold handling and purification). Retrieved from

  • KiloMentor. (2017).[6] The Problem of Oiling Out in Chemical Process Development. (General theory on amine salt LLPS). Retrieved from

Disclaimer: These protocols involve handling chemical substances.[1][2][5][6][7][8][9][10][11][12][13] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Troubleshooting

Resolving steric hindrance issues in spiro[4.4]nonane coupling reactions

Welcome to the technical support center for synthetic chemists navigating the unique challenges of spiro[4.4]nonane systems. The rigid, three-dimensional architecture of the spiro[4.4]nonane scaffold, highly prized in me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists navigating the unique challenges of spiro[4.4]nonane systems. The rigid, three-dimensional architecture of the spiro[4.4]nonane scaffold, highly prized in medicinal chemistry for its ability to explore novel chemical space, presents significant synthetic hurdles, most notably severe steric hindrance.[1] This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these obstacles in your cross-coupling reactions.

Part A: Troubleshooting Guide for Common Coupling Issues

This section is designed to address specific experimental failures in a direct, question-and-answer format.

Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion. I'm coupling a bromo-spiro[4.4]nonane with an arylboronic acid. What should I do?

Answer: This is a classic symptom of steric hindrance impeding the catalytic cycle. The bulky spirocyclic framework likely prevents efficient oxidative addition of the palladium catalyst to the C-Br bond or hinders the subsequent transmetalation step.

Initial Diagnostic Checks:

  • Reagent Integrity: Confirm the quality of your boronic acid/ester. They can degrade over time, especially if exposed to air or moisture, leading to protodeboronation.[2][3]

  • Inert Atmosphere: Ensure your reaction setup is scrupulously degassed. Oxygen can deactivate the Pd(0) catalyst and promote unwanted boronic acid homocoupling.[3][4]

  • Base and Solvent Quality: Use a fresh, high-purity base and anhydrous, degassed solvents. Water content can be critical; while some Suzuki reactions benefit from a small amount of water, excess can be detrimental.

Troubleshooting Workflow:

G start Low / No Conversion in Suzuki Coupling cat_system Step 1: Re-evaluate Catalyst System (Most Likely Point of Failure) start->cat_system conditions Step 2: Optimize Reaction Conditions start->conditions reagents Step 3: Re-evaluate Coupling Partners start->reagents ligand Switch to Bulky, Electron-Rich Ligands: - Biaryl Phosphines (SPhos, XPhos, RuPhos) - N-Heterocyclic Carbenes (NHCs, e.g., IPr) cat_system->ligand Primary Strategy precatalyst Use Modern Precatalysts: - Buchwald G3 or G4 Precatalysts - PEPPSI-type Catalysts cat_system->precatalyst Ensures efficient Pd(0) generation temp Increase Temperature (e.g., from 80°C to 110°C) conditions->temp base Screen Stronger, Non-Nucleophilic Bases: - K₃PO₄, Cs₂CO₃ conditions->base solvent Screen Solvents: - Dioxane, Toluene, 2-MeTHF conditions->solvent boron Switch Boronic Acid to a more reactive Boronate Ester: - MIDA boronates - Pinacol esters can sometimes be too bulky reagents->boron

Caption: Troubleshooting workflow for a failing spiro[4.4]nonane Suzuki coupling.

In-Depth Explanation & Protocol:

The key to coupling sterically demanding substrates is to use a catalytic system that favors the formation of a highly reactive, monoligated L-Pd(0) species.[5] Bulky, electron-donating ligands are essential for this purpose.

  • Biaryl Phosphine Ligands (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos have large steric footprints that prevent the formation of unreactive bis-ligated palladium complexes. Their electron-donating nature increases the electron density on the palladium center, promoting the crucial oxidative addition step.[6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors and often possess significant steric bulk. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are particularly effective for coupling hindered substrates, sometimes even at room temperature.[7]

Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling

Catalyst ComponentRecommended ChoiceRationale for Spiro[4.4]nonane Systems
Palladium Source Buchwald Precatalyst (e.g., XPhos Pd G3)Forms the active L-Pd(0) species cleanly and rapidly, avoiding side reactions associated with older Pd sources like Pd(OAc)₂.
Ligand XPhos, SPhos, or RuPhosExcellent balance of steric bulk and electron-donating ability to facilitate oxidative addition and reductive elimination.[6][8]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that effectively promote transmetalation without competing side reactions.
Solvent 1,4-Dioxane or 2-MeTHFAprotic, polar solvents that are effective for a wide range of Suzuki couplings.
Question 2: My Buchwald-Hartwig amination of a chloro-spiro[4.4]nonane with a secondary amine is failing, and I'm observing significant hydrodehalogenation (reduction) of my starting material.

Answer: This outcome suggests that the desired C-N reductive elimination is slow compared to competing side pathways, such as β-hydride elimination from the palladium-amido intermediate.[9] The steric congestion around the spiro-core makes the final bond-forming step kinetically challenging.

Causality & Strategic Solutions:

  • Ligand Choice is Critical: The ligand must be bulky enough to promote a fast rate of reductive elimination relative to β-hydride elimination. For hindered C-N couplings, ligands from the Josiphos or Buchwald dialkylbiaryl phosphine families are often superior.[5] BrettPhos, for instance, is specifically designed to accelerate C-N bond formation.

  • Base Selection: The choice of base is paramount in Buchwald-Hartwig reactions. A strong, non-nucleophilic alkoxide base like NaOtBu or LHMDS is typically required. However, if hydrodehalogenation is an issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ can sometimes suppress this side reaction, although it may also slow down the desired coupling.

  • Catalyst Poisoning: Secondary amines, especially if electron-rich, can sometimes act as inhibitors by coordinating too strongly to the palladium center. Using a higher catalyst loading (e.g., 2-5 mol%) or a pre-catalyst that is more resistant to deactivation can be beneficial.

Experimental Protocol: Screening for a Robust Buchwald-Hartwig Amination

Objective: To identify an effective catalyst system for the amination of a sterically hindered spiro[4.4]nonane chloride.

Materials:

  • Spiro[4.4]nonane chloride (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium precatalyst (see table below, 2 mol%)

  • Ligand (4 mol % if not using a precatalyst)

  • Base (see table below, 1.5 equiv)

  • Anhydrous, degassed toluene (to 0.1 M)

Procedure:

  • To a dry Schlenk tube under argon, add the palladium precatalyst, ligand (if separate), and base.

  • Add the spiro[4.4]nonane chloride and the secondary amine.

  • Add the degassed toluene via syringe.

  • Seal the tube and heat the reaction at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

Table 2: Screening Conditions for Hindered Buchwald-Hartwig Amination

ExperimentPalladium SourceLigandBaseExpected Outcome
1 (Control) Pd₂(dba)₃RuPhosNaOtBuBaseline reactivity; may show hydrodehalogenation.
2 RuPhos Pd G3(Pre-associated)NaOtBuImproved performance due to clean catalyst activation.[9]
3 BrettPhos Pd G3(Pre-associated)LHMDSHigh potential for success; BrettPhos is excellent for hindered amines.
4 cataCXium® A Pd G3(Pre-associated)K₃PO₄Alternative system; di-adamantyl phosphine ligand provides extreme bulk.
Part B: Foundational FAQs
Why is the spiro[4.4]nonane core so challenging for coupling reactions?

The spiro[4.4]nonane system consists of two cyclopentane rings fused at a single quaternary carbon. This arrangement fixes the rings in a rigid, roughly perpendicular orientation. Functional groups attached to the rings, particularly at positions adjacent to the spiro-center, are sterically shielded by the hydrogen atoms of the neighboring ring.

Caption: Steric shielding of a reactive site (C-X) on a spiro[4.4]nonane.

This steric bulk creates a high energy barrier for the palladium catalyst to approach and insert into the carbon-halide bond (oxidative addition), which is often the rate-limiting step in the catalytic cycle.[10]

What is the mechanistic role of bulky ligands in overcoming steric hindrance?

In a typical Pd-catalyzed cross-coupling cycle, the active Pd(0) species can exist in equilibrium between a monoligated (L-Pd) and a bis-ligated (L₂-Pd) state. The L₂-Pd species is often less reactive. Bulky ligands, due to their size, strongly disfavor the formation of the L₂-Pd complex, shifting the equilibrium towards the more coordinatively unsaturated and highly reactive L-Pd species. This L-Pd species has a smaller steric profile, allowing it to more easily access the hindered C-X bond for oxidative addition. Furthermore, these ligands accelerate the final reductive elimination step, helping the desired product to be released before side reactions can occur.[5]

Are there alternatives to traditional cross-coupling for functionalizing spiro[4.4]nonanes?

Yes. When steric hindrance proves insurmountable for traditional cross-coupling, C-H activation/functionalization can be a powerful alternative.[11][12] These methods bypass the need for a pre-installed halide and instead functionalize a C-H bond directly, often guided by a directing group. While the development of C-H activation for spirocyclic systems is an emerging area, it offers a promising avenue for future research, potentially allowing for functionalization at sites that are inaccessible via cross-coupling.[13][14]

References
  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information.[Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Center for Biotechnology Information.[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information.[Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.[Link]

  • Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. The Royal Society of Chemistry.[Link]

  • Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. ResearchGate.[Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions. National Center for Biotechnology Information.[Link]

  • Organometallic C-H Bond Activation: An Introduction. Department of Chemistry and Chemical Biology, Rutgers University.[Link]

  • C-H Activation Reactions | Functionalization of Carbon Bonds. METTLER TOLEDO.[Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.[Link]

Sources

Reference Data & Comparative Studies

Validation

Bioisosteric Replacement of Pyrrolidine with 2-Azaspiro[4.4]nonan-4-ol: A Strategic Guide

Topic: Bioisosteric replacement of pyrrolidine with 2-Azaspiro[4.4]nonan-4-ol Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The "Spiro-Switch" Strategy In modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric replacement of pyrrolidine with 2-Azaspiro[4.4]nonan-4-ol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The "Spiro-Switch" Strategy

In modern medicinal chemistry, the "Spiro-Switch"—replacing simple saturated heterocycles with spirocyclic analogs—has emerged as a high-impact strategy to navigate the "flatland" of traditional drug discovery.[1][2] While pyrrolidine is a ubiquitous pharmacophore, it often suffers from rapid oxidative metabolism (α-carbon hydroxylation) and limited intellectual property (IP) space.

This guide analyzes the bioisosteric replacement of pyrrolidine with 2-Azaspiro[4.4]nonan-4-ol .[1] This specific scaffold offers a trifecta of advantages:

  • Metabolic Shielding: The spiro-fusion sterically hinders cytochrome P450 (CYP) access to vulnerable α-carbons.[1]

  • Conformational Rigidity: It locks the nitrogen vector, reducing the entropic penalty of binding.[1]

  • Physicochemical Tuning: The C4-hydroxyl group modulates the lipophilicity (LogP) of the otherwise hydrophobic spiro[4.4]nonane core, restoring water solubility and providing a handle for hydrogen bonding.

Physicochemical & Structural Analysis

The transition from a pyrrolidine to a spirocyclic alcohol fundamentally alters the molecular landscape.[1] The table below contrasts the core properties.

Table 1: Comparative Physicochemical Profile
PropertyPyrrolidine (Reference)2-Azaspiro[4.4]nonane (Parent Spiro)2-Azaspiro[4.4]nonan-4-ol (Target)Impact on Drug Design
Formula C₄H₉NC₈H₁₅NC₈H₁₅NOComplexity: Increases Fsp³ count (correlated with clinical success).[1]
MW 71.12125.21141.21Size: Moderate increase; remains fragment-like.[1]
cLogP ~0.2~1.6~0.8Lipophilicity: The -OH group counteracts the lipophilicity of the extra carbocycle.[1]
TPSA 12 Ų12 Ų~32 ŲPermeability: Remains CNS penetrant; -OH adds polarity.[1]
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)Binding: New vector for H-bond interactions.
Shape Envelope (Flexible)Rigid / Semi-RigidRigidSelectivity: Restricted conformation may improve target specificity.[1]
Structural Logic & Vector Analysis

The 2-azaspiro[4.4]nonane scaffold consists of two cyclopentane rings sharing a single spiro-carbon (C5).

  • Pyrrolidine Ring (Ring A): Contains the nitrogen at position 2.

  • Carbocyclic Ring (Ring B): Acts as a steric bulk.

  • The 4-OH Group: Located on the pyrrolidine ring, adjacent to the spiro center. This positioning is critical—it introduces polarity exactly where the hydrophobic bulk of the spiro-fusion is added, maintaining the overall amphiphilic balance.

Bioisostere_Comparison Figure 1: Structural evolution from pyrrolidine to the spiro-alcohol scaffold. Pyrrolidine Pyrrolidine (High Flexibility) (Metabolic Hotspot at α-C) Spiro 2-Azaspiro[4.4]nonane (High Lipophilicity) (Rigid) Pyrrolidine->Spiro + Spiro Fusion (Rigidification) SpiroOH 2-Azaspiro[4.4]nonan-4-ol (Balanced LogP) (H-Bond Donor) Spiro->SpiroOH + 4-OH Group (Solubility Tuning)

[1]

Metabolic Stability Mechanisms[4][5]

The primary driver for this replacement is metabolic stability.[1] Pyrrolidines are notoriously susceptible to oxidative metabolism by CYP450 isoforms (typically CYP2D6 or CYP3A4).

The "Metabolic Blocking" Effect
  • Alpha-Carbon Oxidation: In pyrrolidine, the carbons alpha to the nitrogen (C2 and C5 positions) are electron-rich and accessible.[1] CYPs abstract a hydrogen here to form an iminium ion, leading to ring opening.[1]

  • Spiro-Protection: In 2-azaspiro[4.4]nonane, one alpha-position is adjacent to the spiro-carbon.[1] The bulky carbocyclic ring creates a "steric umbrella," hindering the approach of the large heme-iron active site of CYP enzymes.

  • Hydroxyl Effect: The C4-hydroxyl group further deactivates the ring towards oxidation by withdrawing electron density and potentially acting as a metabolic "soft spot" that is essentially already oxidized (metabolically stable alcohol), preventing further degradation.

Metabolic_Stability Figure 2: Mechanism of metabolic stabilization via spiro-substitution. cluster_0 Pyrrolidine (Vulnerable) cluster_1 2-Azaspiro[4.4]nonan-4-ol (Resistant) CYP CYP450 Enzyme (Heme Iron) Pyr Pyrrolidine (α-C Hydrogens Exposed) CYP->Pyr Rapid Oxidation Spiro Spiro Scaffold (Steric Bulk) CYP->Spiro Blocked Metab1 α-Hydroxylation -> Ring Opening Pyr->Metab1 Block Steric Shielding blocks Heme access Spiro->Block

[1]

Synthetic Accessibility & Protocols

Synthesis of the 4-hydroxy derivative requires a specific approach, typically involving the reduction of a spiro-ketone intermediate.[1]

General Synthetic Route
  • Cyclization: Condensation of cyclopentanone with cyanoacetamide to form the spiro-glutarimide core.[1]

  • Transformation: Conversion to the spiro-pyrrolidine ketone (2-azaspiro[4.4]nonan-3-one or similar isomers) or direct cyclization to the amine.[1]

  • Functionalization: For the 4-ol, a key intermediate is often the ketone 2-azaspiro[4.4]nonan-4-one (or protected variants), which is reduced.

Experimental Protocol: Preparation of 2-Azaspiro[4.4]nonane Core

Adapted from BenchChem and Patent Literature [1, 5]

Step 1: Spiro-Glutarimide Formation [1]

  • Reagents: Cyclopentanone (1.0 eq), Cyanoacetamide (2.2 eq), Piperidine (cat.), Ethanol.[3]

  • Procedure: Reflux the mixture for 4–6 hours. The product, cyclopentylidene-bis(2-cyanoacetamide), precipitates.[3] Filter and wash with cold ethanol.[1]

Step 2: Hydrolysis & Decarboxylation

  • Reagents: Product from Step 1, Conc. H₂SO₄/Water (1:1).[3]

  • Procedure: Reflux for 8–12 hours until gas evolution ceases. Cool to induce precipitation of 2,2-cyclopentanediacetic acid.[1][3]

Step 3: Cyclization to Spiro-Imide

  • Reagents: Diacid from Step 2, Urea or Ammonium Acetate.[1]

  • Procedure: Heat neat or in high-boiling solvent to form the spiro-imide.[1]

Step 4: Reduction to Amine (and Alcohol introduction) Note: To obtain the 4-ol specifically, the reduction strategy is modified or a specific oxidation of the amine is performed.

  • Direct Reduction: LiAlH₄ in THF reduces the imide to the amine (2-azaspiro[4.4]nonane).

  • 4-OH Introduction: A common route to the 4-hydroxy derivative involves the hydrogenation of a benzyl-protected ketone intermediate or the reduction of an enone precursor if available.[1]

    • Protocol (Alcohol formation via Hydrogenation) [5]:

      • Substrate: N-Benzyl-2-azaspiro[4.4]nonan-4-one (or similar ketone).

      • Conditions: Pd/C (10% wt), Methanol, H₂ atmosphere (balloon or Parr shaker), 45 °C, overnight.

      • Workup: Filter through Celite, concentrate in vacuo to yield the alcohol.

Case Studies & Applications

Case Study 1: JAK Kinase Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the 2-azaspiro[4.4]nonan-4-ol scaffold was utilized to replace a standard pyrrolidine linker. The goal was to improve the pharmacokinetic (PK) profile.

  • Outcome: The spiro-analog demonstrated improved metabolic stability (t1/2 increased >2-fold) while maintaining potency.[1] The hydroxyl group was crucial for maintaining solubility, which had dropped upon introducing the lipophilic spiro-carbon [5].[1]

Case Study 2: Nicotinic Acetylcholine Receptors (nAChR)

Spiro[4.4]nonane derivatives have been explored as ligands for nAChR. The rigid scaffold restricts the nitrogen lone pair vector, allowing for selective binding to specific receptor subtypes (α4β2 vs α7) compared to the flexible nicotine pyrrolidine ring [2].

References

  • PubChem. 2-Azaspiro[4.4]nonane Compound Summary. National Institutes of Health (NIH). [Link]

  • Yong, S. R., et al. Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions.[1][4][5] University of Wollongong / Tetrahedron.[1] [Link]

  • Google Patents. Substituted Heteroaryl Compounds and Methods of Use (EP3312164B1).[1] European Patent Office.[1]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem.[1][6] [Link]

Sources

Validation

Comparative Metabolic Clearance: Spirocyclic vs. Non-Spiro Cyclic Amines

Executive Summary: The "Escape from Flatland" In modern lead optimization, the transition from planar, aromatic-rich scaffolds to three-dimensional ( ) architectures is a dominant strategy to improve physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern lead optimization, the transition from planar, aromatic-rich scaffolds to three-dimensional (


) architectures is a dominant strategy to improve physicochemical properties.[1] Cyclic amines—specifically piperidines, pyrrolidines, and piperazines —are ubiquitous pharmacophores but often suffer from rapid oxidative clearance and high lipophilicity (LogD).

Spirocyclic amines (e.g., azaspiro[3.3]heptanes, azaspiro[3.4]octanes) have emerged as superior bioisosteres. By introducing a quaternary center and increasing the fraction of


 hybridized carbons (

), these scaffolds constrain molecular geometry, often reducing intrinsic clearance (

) while enhancing solubility.

This guide provides a rigorous comparison of metabolic stability between traditional cyclic amines and their spirocyclic analogs, supported by mechanistic rationale, experimental data, and validated protocols.

Mechanistic Rationale: Why Geometry Dictates Clearance

The metabolic superiority of spirocycles is not magic; it is a function of Lipophilic Efficiency (LipE) and Steric Occlusion .

The Metabolic Soft Spot

Cytochrome P450 (CYP) enzymes typically oxidize cyclic amines at the


-carbon (adjacent to the nitrogen) via single-electron transfer (SET) or hydrogen atom abstraction (HAT).
  • Non-Spiro (Piperidine): The

    
    -carbons are accessible and electronically activated by the nitrogen lone pair. The ring adopts a chair conformation that fits easily into the flat, hydrophobic pockets of CYP3A4 or CYP2D6.
    
  • Spiro (Spiro[3.3]heptane): The spiro-fusion creates a quaternary carbon.[2] If this quaternary center is at the

    
    -position, it physically removes the abstractable hydrogen, blocking the primary metabolic route. Furthermore, the "puckered" 3D shape often creates steric clashes within the CYP active site, reducing binding affinity (
    
    
    
    ).
Diagram: Structural Impact on CYP Binding

The following diagram illustrates the mechanistic divergence in metabolic fate between a flat piperidine and a rigid spirocycle.

MetabolicFate cluster_0 Substrate Architecture Piperidine Piperidine Scaffold (Planar/Chair, Low Fsp3) Interaction_Flat High Affinity Binding Accessible α-Hydrogens Piperidine->Interaction_Flat Fits Pocket Spiro Spiro[3.3]heptane (Rigid 3D, High Fsp3) Interaction_3D Steric Clash / Low Affinity Quaternary Center Blocks α-C Spiro->Interaction_3D Orthogonal Vector CYP CYP450 Active Site (Heme Iron) Metabolite Oxidized Metabolite (Unstable/Cleared) CYP->Metabolite Rapid Oxidation Excretion Unchanged Drug (Renal Elimination) CYP->Excretion Metabolic Stability Interaction_Flat->CYP Interaction_3D->CYP Reduced Binding

Figure 1: Mechanistic divergence showing how spirocyclic geometry reduces CYP binding affinity and blocks


-carbon oxidation sites.

Comparative Data Analysis

The following data aggregates findings from key medicinal chemistry campaigns (e.g., Burkhard et al., Mykhailiuk et al.) comparing parent cyclic amines with their spiro-bioisosteres.

The "Spiro Switch" Effect (General Trends)

Replacing a 4-substituted piperidine with a 2-azaspiro[3.3]heptane or 6-azaspiro[3.4]octane typically yields the following ADME shifts:

ParameterPiperidine (Parent)Spirocyclic Analog% Change (Typical)Impact
LogD (pH 7.4) 2.5 – 3.51.8 – 2.8

0.5–1.0 log units
Reduced non-specific binding
Solubility (

M)
< 50> 150

200–500%
Improved dissolution

(HLM)
High (> 50

L/min/mg)
Low/Mod (< 20

L/min/mg)

2-5 fold
Extended Half-life (

)
HERG Inhibition High RiskLow Risk

Potency
Reduced Cardiotoxicity
Case Study: Piperidine vs. Azaspiro[3.3]heptane

In a direct comparison of intrinsic clearance in Human Liver Microsomes (HLM) for a model amide series:

Compound IDScaffold Structure

(HLM) (

L/min/mg)

(min)
Mechanism of Stabilization
CMP-001 Piperidine 120 (High)12Accessible

-H oxidation
CMP-002 2-Azaspiro[3.3]heptane 45 (Moderate)32Reduced Lipophilicity (LogD)
CMP-003 1-Azaspiro[3.3]heptane 13 (Low) >100 Steric blocking of metabolic site

Critical Insight: While 2-azaspiro[3.3]heptane improves stability via lipophilicity reduction, the 1-azaspiro[3.3]heptane isomer offers superior stability because the spiro-fusion point directly protects the nitrogen-adjacent carbon, preventing N-dealkylation.

The Counter-Example (Scientific Integrity)

Spirocycles are not a panacea. In the optimization of Sonidegib (anticancer), replacing the phenyl ring with a spiro[3.3]heptane moiety actually increased intrinsic clearance in some isomers.

  • Sonidegib (Phenyl):

    
    
    
    
    
    L/min/mg[3]
  • Spiro Analog (cis-76):

    
    
    
    
    
    L/min/mg[3]

Reasoning: The spiro scaffold, while chemically stable, altered the vector of the substituents such that a remote metabolic soft spot became exposed to the CYP catalytic heme, or the molecule fit better into the specific CYP isoform responsible for clearance. Always validate experimentally.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, use this standardized High-Throughput Pharmacokinetics (HTPK) protocol. This workflow ensures data integrity and reproducibility.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from Corning or XenoTech).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 10 mM stock in DMSO.

Step-by-Step Workflow
  • Pre-Incubation: Dilute test compound to 1

    
    M in Phosphate Buffer containing 0.5 mg/mL microsomes. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction. (Final volume: 100

    
    L).
    
  • Sampling: At

    
     min, remove 10 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 90

    
    L ice-cold Acetonitrile (MeCN) containing Internal Standard (e.g., Tolbutamide).
    
  • Centrifugation: Spin at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., Waters Acquity / Sciex Triple Quad).

Automated Workflow Diagram

AssayWorkflow cluster_sampling Time-Course Sampling Start Compound Stock (10 mM DMSO) Mix Master Mix Prep (Microsomes + Buffer + Cmpd) Start->Mix Incubate Incubation @ 37°C (+ NADPH Start) Mix->Incubate Sample0 T=0 min Incubate->Sample0 Sample15 T=15 min Incubate->Sample15 Sample45 T=45 min Incubate->Sample45 Quench Quench (MeCN + IS) Protein Precipitation Sample0->Quench Sample15->Quench Sample45->Quench Spin Centrifugation (4000g, 20 min) Quench->Spin LCMS LC-MS/MS Analysis (MRM Mode) Spin->LCMS

Figure 2: Standardized HLM Stability Assay Workflow for determining Intrinsic Clearance.

Data Calculation

Calculate the slope (


) of the natural log of remaining compound vs. time.[4]


References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[5][6][7][8]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffolds for Drug Discovery. Journal of Medicinal Chemistry.

  • Stepan, A. F., et al. (2011). Application of the Spirocyclic Switch to Improve the Physicochemical Properties of a Series of MCHr1 Antagonists. ACS Medicinal Chemistry Letters.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Safety & Regulatory Compliance

Safety

2-Azaspiro[4.4]nonan-4-ol: Proper Disposal &amp; Handling Procedures

[1][2][3][4] Executive Safety Directive 2-Azaspiro[4.4]nonan-4-ol (CAS: 1781297-17-3) is a spirocyclic amine-alcohol intermediate.[1] While often used as a building block in drug discovery, its specific disposal requirem...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Safety Directive

2-Azaspiro[4.4]nonan-4-ol (CAS: 1781297-17-3) is a spirocyclic amine-alcohol intermediate.[1] While often used as a building block in drug discovery, its specific disposal requirements are dictated by its functional groups: a secondary amine (basic) and a secondary alcohol (polar organic).[1]

Core Safety Axiom: Treat this substance as a Basic Organic Irritant . Improper disposal into acidic waste streams can generate dangerous heat (exotherm) or precipitate insoluble salts.[1] Improper disposal into the sewer system is a violation of environmental regulations due to potential aquatic toxicity.

Immediate Hazard Profile
ParameterClassificationOperational Implication
GHS Signal WARNING Standard PPE (Nitrile gloves, goggles, lab coat) required.[1]
Reactivity Base / Nucleophile DO NOT MIX with strong acids, acid chlorides, or strong oxidizers.[1]
Toxicity Irritant (H315, H319) Avoid dust/aerosol inhalation.[1][2][3] Harmful if swallowed.[1][2][3]
Flammability Combustible (Likely) Keep away from open flames; dispose of in flammables stream.[1]

Waste Characterization & Segregation

Before disposal, you must categorize the waste to ensure downstream compatibility. This protocol uses a Self-Validating System —a set of checks you perform to confirm the safety of the disposal path.

The Self-Validating System (SVS)[1]
  • Check 1: Physical State. Is it a solid residue or a solution?

  • Check 2: pH/Basicity. (For liquids) Is the solution pH > 7?

  • Check 3: Matrix Compatibility. Is the solvent halogenated (e.g., DCM) or non-halogenated (e.g., MeOH, DMSO)?

EPA & Regulatory Codes

While 2-Azaspiro[4.4]nonan-4-ol is not explicitly "P-listed" (acutely hazardous), it falls under general organic waste criteria.[1]

  • Characteristic Waste: Likely D001 (Ignitable) if in solvent.[1]

  • Waste Stream: Organic Base / Amine-Containing Waste.[1]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal

Applicable for: Pure solid substance, contaminated weighing boats, dry silica gel mixtures.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid Organic."[1]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1] Avoid generating dust.[1][2][3][4]

  • Labeling: Explicitly list "2-Azaspiro[4.4]nonan-4-ol" on the tag.[1] Do not use generic labels like "Chemical Waste."[1]

  • Sealing: Cap tightly. If the solid is fine powder, tape the cap to prevent loosening during transport.

Protocol B: Liquid Waste Disposal (The Critical Path)

Applicable for: Reaction mixtures, mother liquors, dissolved samples.[1]

CRITICAL WARNING: Do not pour this amine directly into a "General Organic Waste" container if that container typically receives acidic washes (e.g., acetic acid, HCl).[1]

  • Solvent Identification: Determine if your primary solvent is Halogenated (e.g., Dichloromethane, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).[1]

  • Segregation:

    • If Halogenated:[1] Dispose in "Halogenated Waste - Basic/Neutral".[1]

    • If Non-Halogenated:[1] Dispose in "Non-Halogenated Waste - Basic/Neutral".[1]

  • Rinsing: Triple rinse the empty flask with a small volume of the compatible solvent and add the rinsate to the waste container.

Visualized Decision Logic

The following diagram illustrates the decision matrix for safe disposal, ensuring segregation from incompatible acids.

DisposalWorkflow Start START: 2-Azaspiro[4.4]nonan-4-ol Waste Material StateCheck Physical State? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidBin Solid Hazardous Waste (HDPE Container) SolidPath->SolidBin SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Warning CRITICAL STOP: Do NOT mix with Acid Waste Halo->Warning Check pH NonHalo->Warning Check pH HaloBin Halogenated Waste Stream (BASIC/NEUTRAL) NonHaloBin Combustible Waste Stream (BASIC/NEUTRAL) Warning->HaloBin Warning->NonHaloBin

Figure 1: Decision tree for segregating spiro-amine waste to prevent incompatible mixing with acidic streams.

Emergency Procedures (Spill Management)

In the event of a bench-top spill, execute the following immediately:

  • Evacuate & Ventilate: If the spill is >100mL or outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves and safety goggles.

  • Containment: Surround the spill with absorbent pads or a vermiculite dike.[1]

  • Neutralization (Optional but Recommended): Because the substance is an amine (basic), you may lightly mist the spill with a dilute Citric Acid solution (if available) to neutralize vapors, only if the solvent is non-reactive to water.[1] Otherwise, proceed directly to absorption.

  • Cleanup: Scoop absorbed material into a solid waste container. Clean the surface with soap and water.[2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 418904, 2-Azaspiro[4.4]nonane. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.